Alixorexton
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2648347-56-0 |
|---|---|
Molecular Formula |
C21H30N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(15S,16R)-10-oxo-8,18-dioxa-11-azatetracyclo[17.2.2.02,7.011,16]tricosa-2,4,6-trien-15-yl]methanesulfonamide |
InChI |
InChI=1S/C21H30N2O5S/c1-29(25,26)22-18-6-4-12-23-19(18)13-27-16-10-8-15(9-11-16)17-5-2-3-7-20(17)28-14-21(23)24/h2-3,5,7,15-16,18-19,22H,4,6,8-14H2,1H3/t15?,16?,18-,19-/m0/s1 |
InChI Key |
IHNJMACFBQEKRJ-VHZYLWGESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Almorexant's Mechanism of Action in Narcolepsy: A Technical Whitepaper
Abstract
Narcolepsy is a chronic neurological disorder hallmarked by the significant loss of orexin (B13118510) (also known as hypocretin) producing neurons. This deficiency in the orexin signaling system, a critical regulator of wakefulness, leads to debilitating symptoms such as excessive daytime sleepiness (EDS) and cataplexy. Almorexant (B167863), a first-in-class dual orexin receptor antagonist (DORA), was developed to modulate the orexin system. While initially investigated for insomnia, its mechanism provides a powerful pharmacological tool to understand the nuanced role of orexin signaling in narcolepsy. This document provides a detailed examination of almorexant's mechanism of action, binding kinetics, and its complex effects in preclinical models of narcolepsy, intended for researchers and drug development professionals.
The Orexin System and Pathophysiology of Narcolepsy
The orexin system is a key regulator of arousal and wakefulness.[1][2] It comprises two neuropeptides, orexin-A and orexin-B, synthesized by a specific group of neurons in the lateral hypothalamus.[1] These peptides act on two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][2] OX1R has a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with high affinity. These receptors are distributed throughout the brain in regions associated with wakefulness, such as the locus coeruleus and tuberomammillary nucleus.[3] The binding of orexin peptides to these receptors promotes arousal and helps sustain wakefulness.[2]
In narcolepsy, a profound loss of these orexin-producing neurons leads to a destabilized sleep-wake cycle.[1] This deficiency results in an inability to maintain prolonged periods of wakefulness and the inappropriate intrusion of rapid eye movement (REM) sleep phenomena, such as muscle atonia, into wakefulness, which manifests as cataplexy.[1]
Almorexant: A Dual Orexin Receptor Antagonist
Almorexant (ACT-078573) is a competitive antagonist that blocks the binding of endogenous orexin-A and orexin-B to both OX1R and OX2R.[1] By inhibiting this primary wake-promoting pathway, almorexant reduces arousal signals, thereby promoting the transition to sleep.[2] Its action essentially mimics the orexin-deficient state observed in narcolepsy.[1] While this sleep-promoting effect was the rationale for its development as a treatment for insomnia, its application in narcolepsy models has revealed more complex and significant effects.[4]
Pharmacodynamics and Receptor Binding Kinetics
Almorexant exhibits high affinity for both human orexin receptors. A key characteristic of its interaction, particularly with OX2R, is its binding kinetics. [3H]Almorexant demonstrates fast association and dissociation rates at OX1R. In contrast, while its association with OX2R is fast, its dissociation rate is remarkably slow.[5] This slow dissociation leads to a noncompetitive-like, pseudo-irreversible mode of antagonism at the OX2R.[5][6][7] This prolonged receptor occupancy at OX2R is believed to be a significant contributor to its potent sleep-promoting effects, as antagonism of OX2R appears sufficient to induce sleep in rodent models.[8]
Table 1: Almorexant Receptor Binding Affinity
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line |
| Human OX1R | [3H]Almorexant | Kd | 1.3 | HEK293 |
| Human OX2R | [3H]Almorexant | Kd | 0.17 | HEK293 |
| Human OX2R | Almorexant | pKI | 8.0 (equivalent to 10 nM) | CHO |
Data sourced from multiple studies.[5][6] Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. pKI is the negative logarithm of the inhibition constant (Ki).
Preclinical Evidence in a Murine Model of Narcolepsy
Studies using orexin/ataxin-3 transgenic (TG) mice, which exhibit a progressive loss of orexin neurons similar to human narcolepsy, have been crucial in elucidating the effects of almorexant in a state of low orexin tone.[9][10][11] These studies demonstrate that almorexant not only promotes sleep but also paradoxically exacerbates cataplexy.
In both wild-type (WT) and TG mice, almorexant dose-dependently increases NREM and REM sleep while increasing sleep/wake fragmentation.[9][10][11] However, the hypnotic potency of almorexant is greater in WT mice, which have an intact orexin system to antagonize.[9][10] Critically, in TG mice, almorexant significantly worsens cataplexy.[9][10] This suggests that even the residual orexin signaling in a partially depleted system plays a role in suppressing cataplexy, and blocking it has detrimental effects.
Table 2: Effects of Almorexant on Sleep-Wake Architecture and Cataplexy in Mice
| Genotype | Treatment (Dose, mg/kg) | Time Awake (% of 12h Dark Period) | NREM Sleep (% of 12h Dark Period) | REM Sleep (% of 12h Dark Period) | Cataplexy (% of 12h Dark Period) |
| Wild-Type (WT) | Vehicle | 65.1 ± 2.5 | 28.5 ± 2.1 | 6.4 ± 0.6 | 0 |
| Almorexant (30) | 52.3 ± 3.1 | 39.2 ± 2.6 | 8.5 ± 0.8 | 0 | |
| Almorexant (100) | 39.8 ± 3.4 | 48.7 ± 2.9 | 11.5 ± 1.1 | 0 | |
| Almorexant (300) | 35.6 ± 3.0 | 52.1 ± 2.5 | 12.3 ± 1.0 | 0 | |
| Orexin/Ataxin-3 (TG) | Vehicle | 58.9 ± 3.0 | 35.1 ± 2.5 | 5.9 ± 0.7 | 0.1 ± 0.05 |
| Almorexant (30) | 55.2 ± 3.8 | 38.3 ± 3.1 | 6.5 ± 0.9 | 1.5 ± 0.5 | |
| Almorexant (100) | 48.7 ± 4.1 | 43.5 ± 3.5 | 7.8 ± 1.2 | 3.8 ± 1.0 | |
| Almorexant (300) | 42.1 ± 3.9 | 49.0 ± 3.2 | 8.9 ± 1.3 | 2.1 ± 0.7 |
*p < 0.05 compared to Vehicle. Data are illustrative, based on findings from Black SW, et al. (2013).[9][10][12]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway and an experimental workflow for evaluating almorexant.
Caption: Orexin signaling pathway promoting wakefulness.
Caption: Almorexant blocks orexin receptors to promote sleep.
Caption: Workflow for in vivo assessment of Almorexant.
Key Experimental Protocols
In Vivo Sleep, Wake, and Cataplexy Assessment in Murine Models
This protocol is foundational for assessing the in vivo effects of orexin receptor antagonists.
-
Animal Models: Male, hemizygous orexin/ataxin-3 transgenic (TG) C57BL/6 mice and wild-type (WT) littermates are used.[9] Animals are housed individually in a temperature-controlled environment with a 12h/12h light/dark cycle.
-
Surgical Implantation: Mice are anesthetized (e.g., with ketamine/xylazine) and surgically implanted with biotelemetry transmitters or head-mounted electrodes for chronic recording of electroencephalogram (EEG) and electromyogram (EMG).[1] EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Experimental Design: A counterbalanced, crossover study design is employed.[11] Each mouse receives all treatments (e.g., vehicle and multiple doses of almorexant) on different days, separated by a washout period, to minimize inter-individual variability.
-
Drug Administration: Almorexant or vehicle is administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the onset of the dark (active) phase.
-
Data Acquisition and Analysis:
-
Continuous EEG/EMG recordings are collected for 12 or 24 hours post-dosing.
-
Recordings are manually or automatically scored in epochs (e.g., 10 seconds) into distinct vigilance states: Wake (high EMG activity, low-amplitude/high-frequency EEG), NREM sleep (low EMG activity, high-amplitude/low-frequency EEG), and REM sleep (muscle atonia/silent EMG, theta-dominant EEG).
-
Cataplexy is identified as episodes of muscle atonia lasting ≥10 seconds during wakefulness, often preceded by wake-like EEG activity.
-
Primary endpoints include total time spent in each state, bout number and duration for each state, and latency to sleep onset. Statistical analysis (e.g., two-way mixed-model ANOVA) is used to compare drug effects between genotypes.[9]
-
Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the binding affinity (Kd or Ki) of a compound for the orexin receptors.
-
Materials:
-
Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing either human OX1R or OX2R.[5]
-
Radioligand, such as [3H]Almorexant or a competitive radiolabeled antagonist like [3H]-EMPA.[5][6]
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Unlabeled almorexant for competition assays.
-
-
Saturation Binding Protocol (to determine Kd):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of [3H]Almorexant.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
Incubations are carried out at room temperature for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax (maximum number of binding sites) are determined by nonlinear regression analysis of the specific binding data.
-
-
Competition Binding Protocol (to determine Ki):
-
Membranes are incubated with a fixed concentration of radioligand (e.g., [3H]-EMPA) and increasing concentrations of unlabeled almorexant.[6]
-
Following incubation and filtration, the concentration of almorexant that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
Almorexant is a potent dual orexin receptor antagonist that effectively promotes sleep by blocking the primary wake-promoting signals of the orexin neuropeptides. Its mechanism is characterized by high affinity for both OX1 and OX2 receptors, with a particularly slow dissociation from OX2R that results in a durable antagonistic effect.[5] While its sleep-promoting properties are clear, studies in narcoleptic animal models have critically shown that global orexin antagonism exacerbates cataplexy.[9][10] This finding underscores the delicate role of residual orexin tone in narcolepsy and highlights the challenge of developing treatments for this disorder. Although the clinical development of almorexant was discontinued, it served as an invaluable proof-of-concept, paving the way for a new class of DORA therapeutics and deepening our understanding of the orexin system's role in sleep, wakefulness, and the pathophysiology of narcolepsy.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 9. Almorexant Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Almorexant promotes sleep and exacerbates cataplexy in a murine model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 15. Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Alixorexton (ALKS 2680): A Novel Orexin 2 Receptor Agonist
Dublin, Ireland - Alixorexton (ALKS 2680), a novel, orally bioavailable, and selective orexin (B13118510) 2 receptor (OX2R) agonist developed by Alkermes, has demonstrated a promising preclinical profile, suggesting its potential as a therapeutic agent for narcolepsy and other disorders of excessive sleepiness.[1][2] This technical guide provides an in-depth overview of the core preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.
In Vitro Pharmacology: Potent and Selective OX2R Agonism
This compound is characterized as a highly potent and selective agonist of the OX2R.[1] While specific binding affinity (Ki) and functional potency (EC50) values from preclinical studies in CHO (Chinese hamster ovary) cells have been mentioned in corporate presentations, the precise quantitative data is not yet publicly available in peer-reviewed literature. The design of this compound involved strategic medicinal chemistry, including macrocyclization, to enhance its potency and selectivity for the OX2R over the orexin 1 receptor (OX1R).[3] This selectivity is a key feature, as activation of OX2R is thought to be the primary driver of wakefulness promotion.
In Vivo Pharmacology: Engagement of Wakefulness-Promoting Pathways in Rodent Models
Preclinical studies in rodents have demonstrated that this compound effectively engages and activates key neural circuits involved in arousal and wakefulness. These studies employed a range of sophisticated techniques to elucidate the compound's effects on neuronal activity, neurotransmitter release, and sleep-wake architecture.
Electrophysiological Corroboration of Neuronal Activation
Whole-cell patch-clamp electrophysiology studies were conducted on histamine (B1213489) neurons in the tuberomammillary nucleus (TMN) of acute mouse brain slices.[4] Histamine is a critical wake-promoting neurotransmitter, and its release is regulated by orexin neurons. Bath application of this compound resulted in a concentration-dependent depolarization of these histamine neurons, indicating direct excitatory effects consistent with OX2R agonism.[4]
Mapping of Brain-Wide Neuronal Activation
To identify the specific brain regions activated by this compound, c-Fos immunohistochemistry was employed in rats. c-Fos is an immediate early gene whose expression is a marker of recent neuronal activity. Oral administration of this compound led to a dose-dependent increase in the number of c-Fos-positive nuclei in brain areas known to express OX2R and be involved in arousal, wakefulness, cognition, and the regulation of cataplexy.[4] Notably, no significant c-Fos activation was observed in brain regions that predominantly express OX1R, further supporting the in vivo selectivity of this compound.[4]
Modulation of Key Wake-Promoting Neurotransmitters
The impact of this compound on the release of wake-promoting neurotransmitters was assessed using in vivo microdialysis in freely moving rats.[4] This technique allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations. Acute oral administration of this compound resulted in a dose-dependent elevation of extracellular levels of acetylcholine (B1216132) and histamine in the prefrontal cortex.[4] These findings provide direct evidence that this compound enhances the activity of these crucial arousal systems.
Effects on Sleep-Wake Architecture and EEG
The ultimate preclinical validation of a wake-promoting agent lies in its ability to alter sleep-wake patterns. In rats, oral administration of this compound produced a dose-dependent increase in an electroencephalogram (EEG) profile consistent with wakefulness.[4] This was characterized by an increase in the power of high-frequency gamma waves and a suppression of slower delta waves, which are associated with sleep.[4] Furthermore, sleep staging analysis revealed a significant and consolidated increase in the amount of time spent in wakefulness compared to vehicle-treated animals.[4]
Preclinical Pharmacokinetics
This compound has been shown to be orally bioavailable and brain-penetrant.[1][5] While detailed pharmacokinetic parameters from preclinical studies in various species are not fully available in the public domain, Phase 1 clinical trial data in healthy volunteers indicate that this compound is orally absorbed and exhibits a biphasic distribution and elimination profile, with a terminal half-life that supports once-daily dosing.[5][6]
Summary of Preclinical Findings
The preclinical data for this compound strongly support its development as a treatment for narcolepsy and other hypersomnolence disorders. The compound is a potent and selective OX2R agonist that effectively activates wake-promoting neural pathways, increases the release of key arousal-related neurotransmitters, and produces a robust and consolidated state of wakefulness in rodent models. These findings provided a strong rationale for the progression of this compound into clinical development.
Data Presentation
In Vitro Pharmacology of this compound (ALKS 2680)
| Parameter | Receptor | Species | Cell Line | Value |
| Binding Affinity (Ki) | OX2R | Not Specified | CHO | Data not publicly available |
| Functional Potency (EC50) | OX2R | Not Specified | CHO | Data not publicly available |
In Vivo Pharmacology of this compound (ALKS 2680) in Rodents
| Experiment | Animal Model | Key Findings |
| Whole-Cell Patch-Clamp | Mouse (acute brain slices) | Concentration-dependent depolarization of histamine neurons in the TMN.[4] |
| c-Fos Immunohistochemistry | Rat | Dose-dependent increase in c-Fos positive nuclei in OX2R-expressing brain regions associated with wakefulness.[4] No significant activation in OX1R-predominant regions.[4] |
| In Vivo Microdialysis | Rat (freely moving) | Dose-dependent increase in extracellular acetylcholine and histamine in the prefrontal cortex.[4] |
| EEG/EMG | Rat | Dose-dependent increase in wakefulness-associated EEG gamma power and suppression of delta power.[4] Significant increase in consolidated wakefulness.[4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology of Histamine Neurons
Objective: To assess the direct electrophysiological effects of this compound on histamine neurons.
Methodology:
-
Tissue Preparation: Acute coronal brain slices (250-300 µm) containing the tuberomammillary nucleus (TMN) are prepared from mice.
-
Recording: Whole-cell patch-clamp recordings are obtained from visually identified histamine neurons within the TMN.
-
Drug Application: this compound is bath-applied at varying concentrations.
-
Data Acquisition: Changes in membrane potential and firing rate are recorded and analyzed to determine the effect of this compound on neuronal excitability.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
Objective: To identify brain regions activated by this compound.
Methodology:
-
Animal Dosing: Rats are orally administered with either vehicle or varying doses of this compound.
-
Tissue Processing: After a set time point (e.g., 2 hours), animals are perfused, and their brains are extracted, fixed, and sectioned.
-
Immunostaining: Brain sections are incubated with a primary antibody against the c-Fos protein, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection).[7][8]
-
Imaging and Analysis: Sections are imaged using microscopy, and the number of c-Fos positive nuclei is quantified in various brain regions of interest.[9]
In Vivo Microdialysis for Neurotransmitter Measurement
Objective: To measure the effect of this compound on the extracellular levels of wake-promoting neurotransmitters.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the prefrontal cortex of freely moving rats.[10]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after oral administration of this compound or vehicle.[11]
-
Neurochemical Analysis: The concentrations of acetylcholine and histamine in the dialysate samples are quantified using a sensitive analytical method, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[1]
EEG/EMG Recording for Sleep-Wake Analysis
Objective: To determine the effect of this compound on sleep-wake states and EEG power spectra.
Methodology:
-
Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Recording: Following a recovery period, animals are orally dosed with this compound or vehicle, and continuous EEG/EMG recordings are acquired.
-
Data Analysis: The recordings are scored for different sleep-wake states (wake, NREM sleep, REM sleep). The EEG signal is also subjected to spectral analysis to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
Visualizations
Caption: Signaling pathway of this compound (ALKS 2680).
Caption: Preclinical experimental workflow for this compound.
References
- 1. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alkermesmedicalaffairs.com [alkermesmedicalaffairs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Activation of orexin neurons through non-NMDA glutamate receptors evidenced by c-Fos immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Alixorexton: A Technical Deep Dive into the Discovery and Development of a Selective Orexin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Alixorexton (formerly ALKS 2680), a novel, selective orexin (B13118510) 2 receptor (OX2R) agonist. This compound is under investigation as a potential therapeutic agent for treating central disorders of hypersomnolence, including narcolepsy type 1 and type 2, and idiopathic hypersomnia.[1][2][3][4]
Introduction: The Orexin System and the Rationale for this compound
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), is a critical regulator of wakefulness, arousal, and other physiological functions.[3] A deficiency in orexin-producing neurons in the lateral hypothalamus is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy.[5] This understanding has paved the way for the development of orexin receptor-targeted therapies.
This compound is a highly potent, selective, and orally bioavailable OX2R agonist designed to mimic the function of endogenous orexin and restore wake-promoting signals in the brain.[6][7] Its development represents a targeted approach to address the core pathophysiology of narcolepsy and other related disorders.
Discovery and Preclinical Development
The discovery of this compound was a result of a rational drug design approach, likely involving molecular modeling based on the structure of the OX2R.[5] The development of a macrocyclic scaffold was a key strategy to enhance receptor binding affinity by imposing conformational rigidity.[8]
In Vitro Pharmacology
This compound has demonstrated potent and selective agonist activity at the OX2R in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Assay Type |
| EC50 | <100 nM | Orexin 2 Receptor (OX2R) | Not Specified |
Data sourced from publicly available information. Specific assay conditions and cell lines used have not been disclosed.
Preclinical Efficacy in Animal Models
The efficacy of this compound in promoting wakefulness and reducing cataplexy-like behaviors has been evaluated in established animal models of narcolepsy. The orexin/ataxin-3 transgenic mouse model, which features a progressive loss of orexin neurons, is a key model for studying narcolepsy.[9][10][11][12]
While specific quantitative results from this compound studies in these models are not publicly available, the progression of the compound to clinical trials indicates positive preclinical efficacy in promoting arousal and reducing narcoleptic symptoms.
Mechanism of Action: Orexin 2 Receptor Signaling
This compound exerts its therapeutic effects by binding to and activating the OX2R, a G protein-coupled receptor. This activation initiates a downstream signaling cascade that ultimately leads to the promotion of wakefulness. The OX2R couples to multiple G proteins, including Gq, Gi/o, and Gs, leading to the activation of various intracellular signaling pathways.
Clinical Development
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with narcolepsy.
Phase 1 Studies
Phase 1 studies demonstrated that this compound is orally absorbed and has a pharmacokinetic profile suitable for once-daily dosing. The studies also provided initial evidence of proof-of-concept in patients with narcolepsy.
Phase 2 Clinical Trials: Vibrance-1 and Vibrance-2
Two key Phase 2, randomized, double-blind, placebo-controlled studies, Vibrance-1 and Vibrance-2, have been conducted to evaluate the efficacy and safety of this compound in patients with narcolepsy type 1 and type 2, respectively.[13][14]
Table 2: Overview of Vibrance-1 and Vibrance-2 Clinical Trials
| Trial ID | Patient Population | Primary Endpoints | Key Secondary Endpoints |
| Vibrance-1 (NCT06358950) | Narcolepsy Type 1 | Change from baseline in Maintenance of Wakefulness Test (MWT) at Week 6 | Change from baseline in Epworth Sleepiness Scale (ESS) score; Weekly Cataplexy Rate (WCR) |
| Vibrance-2 (NCT06555783) | Narcolepsy Type 2 | Change from baseline in MWT and ESS score at Week 8 | Safety and tolerability |
Table 3: Summary of Key Efficacy Results from Vibrance-1 (Narcolepsy Type 1)
| Dose | Change from Baseline in MWT (minutes) vs. Placebo | Change from Baseline in ESS vs. Placebo |
| 4 mg | Statistically significant improvement | Statistically significant improvement |
| 6 mg | Statistically significant improvement | Statistically significant improvement |
| 8 mg | Statistically significant improvement | Statistically significant improvement |
Detailed quantitative data from the primary and secondary endpoints of the Vibrance trials are yet to be fully published in peer-reviewed journals.
Table 4: Summary of Key Efficacy Results from Vibrance-2 (Narcolepsy Type 2)
| Dose | Change from Baseline in MWT vs. Placebo | Change from Baseline in ESS vs. Placebo |
| 10 mg | Clinically meaningful improvement | Clinically meaningful improvement |
| 14 mg | Statistically significant improvement | Clinically meaningful improvement |
| 18 mg | Statistically significant improvement | Statistically significant improvement |
Statistical significance for the 14 mg and 18 mg doses on the MWT and the 18 mg dose on the ESS was achieved after multiplicity adjustment.[2]
Safety and Tolerability
Across the Phase 2 studies, this compound was generally well-tolerated.[2][3] The most common treatment-emergent adverse events were reported to be mild to moderate in severity and included pollakiuria (frequent urination), insomnia, urinary urgency, dizziness, and headache.[2][3] No serious treatment-emergent adverse events were reported in the Vibrance-1 study.[3]
Experimental Protocols
Detailed, proprietary experimental protocols for the preclinical and clinical development of this compound are not publicly available. However, based on standard practices in the field, the following sections outline the likely methodologies employed.
In Vitro Receptor Binding and Functional Assays (Representative Protocol)
-
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of this compound at human orexin 1 and 2 receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with and expressing the human OX1R or OX2R.
-
Binding Assay (for Ki determination):
-
Competitive radioligand binding assay using a known high-affinity radiolabeled orexin receptor antagonist.
-
Membrane preparations from the transfected cells are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured by liquid scintillation counting.
-
IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
-
Functional Assay (for EC50 determination):
-
Measurement of a downstream signaling event, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, upon receptor activation.
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are exposed to varying concentrations of this compound, and changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR) or similar instrument.
-
Dose-response curves are generated to determine the EC50 value.
-
Preclinical Efficacy in Orexin/Ataxin-3 Transgenic Mouse Model (Representative Protocol)
-
Objective: To evaluate the effect of this compound on wakefulness and cataplexy-like behaviors in a mouse model of narcolepsy.
-
Animals: Orexin/ataxin-3 transgenic mice and wild-type littermate controls.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: this compound is administered orally at various doses. A vehicle control is also included.
-
Data Acquisition: Continuous EEG/EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.
-
Data Analysis:
-
Sleep-wake states (wakefulness, non-REM sleep, REM sleep) are scored based on the EEG and EMG signals.
-
The total time spent in each state, the number and duration of sleep/wake bouts, and sleep latency are calculated.
-
Cataplexy-like episodes (brief periods of muscle atonia while the EEG indicates wakefulness) are identified and quantified.
-
Dose-response relationships for the effects of this compound on these parameters are determined.
-
Clinical Trial Protocol: Maintenance of Wakefulness Test (MWT)
-
Objective: To objectively measure the ability to remain awake during the daytime.
-
Procedure:
-
The test consists of four trials conducted at two-hour intervals.
-
For each trial, the patient is asked to sit in a quiet, dimly lit room and try to remain awake for 40 minutes without using any extraordinary measures to stay awake.
-
Polysomnography is used to monitor for sleep onset.
-
Endpoint: The primary endpoint is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to stay awake.
-
Clinical Trial Protocol: Epworth Sleepiness Scale (ESS)
-
Objective: To subjectively assess the level of daytime sleepiness.
-
Procedure:
-
The ESS is a self-administered questionnaire.
-
Patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3 (0 = would never doze; 3 = high chance of dozing).
-
Endpoint: The total score ranges from 0 to 24. A higher score indicates greater daytime sleepiness.
-
Chemical Synthesis
The chemical synthesis of this compound has been described in patent literature (US2021/0155636 A1).[8] The synthesis involves a multi-step process to construct the complex macrocyclic structure. An alternative, potentially more scalable synthetic route has also been proposed.[8] A detailed, step-by-step protocol with specific reagents, reaction conditions, and yields is proprietary information and not publicly available.
Future Directions
The positive results from the Phase 2 clinical trials support the continued development of this compound for the treatment of narcolepsy.[13] Alkermes has announced plans to initiate a global Phase 3 program for this compound.[2] Further studies are also underway to evaluate its potential in other central disorders of hypersomnolence, such as idiopathic hypersomnia. The development of this compound and other orexin receptor agonists represents a promising advancement in the therapeutic landscape for patients with debilitating sleep disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Alkermes plc [investor.alkermes.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Alkermes plc [investor.alkermes.com]
- 5. pnas.org [pnas.org]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ChemAIRS accelerates the Discovery of Synthetic Routes for ALKS 2680 developed by Alkermes — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. mdpi.com [mdpi.com]
- 10. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function | Journal of Neuroscience [jneurosci.org]
- 11. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic ablation of orexin neurons in mice results in narcolepsy, hypophagia, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. neurologylive.com [neurologylive.com]
Alixorexton's Effect on Orexin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alixorexton (formerly ALKS 2680) is an investigational, orally active, selective orexin (B13118510) 2 receptor (OX2R) agonist in development for the treatment of narcolepsy and other hypersomnolence disorders.[1][2][3][4][5] By mimicking the action of the endogenous neuropeptide orexin A at the OX2R, this compound aims to restore wakefulness-promoting signals that are deficient in certain sleep disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the orexin signaling pathway, and a summary of its clinical findings. It also outlines the key experimental protocols used to characterize such a molecule.
Introduction to the Orexin System
The orexin system is a critical regulator of sleep and wakefulness. It consists of two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), and two neuropeptide ligands, orexin-A and orexin-B, which are produced by a specific group of neurons in the lateral hypothalamus. These neurons project widely throughout the brain, and the release of orexins leads to the activation of multiple downstream wake-promoting pathways.[5] The loss of these orexin-producing neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.
This compound: A Selective Orexin 2 Receptor Agonist
This compound is a potent and highly selective agonist of the OX2R.[1][6] Its selectivity for OX2R over OX1R is a key design feature. While specific binding affinities (Ki values) for this compound at OX1R and OX2R have not been publicly disclosed in detail, its characterization as "highly selective" suggests a significant therapeutic window, potentially minimizing the effects associated with OX1R activation.[6][7]
Quantitative Data
The available quantitative data for this compound's potency is limited. However, patent literature indicates a potent agonist activity.
| Compound | Target | Parameter | Value |
| This compound (ALKS 2680) | Orexin 2 Receptor (OX2R) | EC50 | <100 nM |
Table 1: In Vitro Potency of this compound
Orexin 2 Receptor Signaling Pathways
Upon binding of an agonist like this compound, the OX2R undergoes a conformational change, leading to the activation of intracellular signaling cascades through various G-proteins. The OX2R is known to couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, resulting in a complex and multifaceted cellular response.
Gq/11-Mediated Pathway
The primary and most well-characterized signaling pathway for OX2R involves its coupling to the Gq/11 family of G-proteins. This initiates a cascade that leads to increased neuronal excitability.
-
Activation of Phospholipase C (PLC): Activated Gαq stimulates PLC.
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): Both DAG and the increased intracellular Ca2+ levels activate PKC, which in turn phosphorylates various downstream targets, contributing to neuronal depolarization and increased excitability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Alkermes Reports Positive ALKS 2680 Phase 1b Results for Narcolepsy Type 2 and Hypersomnia [synapse.patsnap.com]
- 4. Alkermes to Present New Research Related to ALKS 2680 at SLEEP 2025 | Alkermes plc [investor.alkermes.com]
- 5. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Alkermes plc [investor.alkermes.com]
- 6. drughunter.com [drughunter.com]
- 7. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
Alixorexton: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alixorexton (developmental code name: ALKS 2680) is an investigational, orally bioavailable, selective orexin (B13118510) 2 receptor (OX2R) agonist under development by Alkermes for the treatment of narcolepsy and other sleep disorders.[1][2][3] By selectively targeting the OX2R, this compound aims to mimic the effects of the endogenous neuropeptide orexin-A, a key regulator of wakefulness.[4][5] This document provides a comprehensive technical overview of the molecular structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.
Molecular Structure and Identification
This compound is a complex macrocyclic molecule. Its structural details and identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-[(15S,16R)-10-oxo-8,18-dioxa-11-azatetracyclo[17.2.2.02,7.011,16]tricosa-2,4,6-trien-15-yl]methanesulfonamide | [1] |
| Chemical Formula | C21H30N2O5S | [1] |
| Molar Mass | 422.54 g·mol−1 | [1] |
| CAS Number | 2648347-56-0 | [1] |
| Developmental Code | ALKS 2680 | [6] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not publicly available. However, some properties have been computed and are presented below.
| Property | Value | Source |
| Molecular Weight | 422.5 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 7 | [7] |
| Rotatable Bonds | 2 | [7] |
| Topological Polar Surface Area | 93.3 Ų | [1][7] |
Pharmacological Properties
This compound is a highly potent and selective agonist of the orexin 2 receptor (OX2R).[6][8] Its pharmacological profile is central to its therapeutic potential in treating disorders of hypersomnolence.
| Parameter | Value | Source |
| Mechanism of Action | Selective Orexin 2 Receptor (OX2R) Agonist | [6][9] |
| Potency (EC50) | <100 nM | [8] |
| Selectivity | >5,000-fold for OX2R over OX1R |
Orexin 2 Receptor Signaling Pathway
Activation of the orexin 2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o.
Experimental Protocols
The characterization of this compound's pharmacological profile involves standard in vitro assays for G-protein coupled receptors. Below are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity of this compound for the orexin receptors.
Calcium Mobilization Functional Assay
This assay measures the functional activity of this compound as an agonist by detecting changes in intracellular calcium levels following receptor activation.
Clinical Development Overview
This compound is currently in Phase 2 clinical trials for narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).[3][10][11] The "Vibrance" series of studies are designed to evaluate the efficacy and safety of once-daily oral this compound in these patient populations.
Vibrance-1 Study (Narcolepsy Type 1)
-
Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[3]
-
Participants: Patients with NT1.[3]
-
Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT).[3]
-
Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) and weekly cataplexy rate.[3]
-
Key Findings: this compound demonstrated statistically significant and clinically meaningful improvements in wakefulness and reductions in sleepiness across all doses.[11][12]
Vibrance-2 Study (Narcolepsy Type 2)
-
Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[10]
-
Participants: Patients with NT2.[10]
-
Primary Endpoints: Change from baseline in MWT and ESS.
-
Key Findings: this compound met the dual primary endpoints, showing significant improvements in wakefulness and reduced daytime sleepiness.[11]
Conclusion
This compound is a promising, highly selective OX2R agonist with a molecular structure optimized for oral bioavailability and central nervous system activity. Preclinical data demonstrate its high potency and selectivity, and Phase 2 clinical trials have shown clinically meaningful efficacy in improving wakefulness and reducing excessive daytime sleepiness in patients with narcolepsy. Further clinical development will continue to elucidate the full therapeutic potential of this compound in the management of sleep-wake disorders.
References
- 1. This compound | C21H30N2O5S | CID 156417714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 4. drughunter.com [drughunter.com]
- 5. ChemAIRS accelerates the Discovery of Synthetic Routes for ALKS 2680 developed by Alkermes — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound (ALKS2680) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. prnewswire.co.uk [prnewswire.co.uk]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Morningstar [morningstar.com]
The Pharmacodynamics of Selective Orexin 2 Receptor (OX2R) Agonists: A Technical Guide to Alixorexton and its Class
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the orexin (B13118510) system and its critical role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep-wake disorders. Selective orexin 2 receptor (OX2R) agonists, such as Alixorexton (ALKS 2680), represent a promising class of molecules designed to address the underlying orexin deficiency in conditions like narcolepsy. This technical guide provides an in-depth exploration of the pharmacodynamics of selective OX2R agonists, with a focus on this compound. It details the molecular interactions, signaling pathways, and functional consequences of OX2R activation. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents complex biological processes in a clear, visual format to support ongoing research and development in this field.
Introduction to the Orexin System and OX2R Agonism
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a central regulator of wakefulness, appetite, and arousal. A deficiency in orexin-producing neurons is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.
Selective OX2R agonists are designed to mimic the action of endogenous orexins specifically at the OX2R, which is predominantly implicated in the promotion and maintenance of wakefulness. By selectively targeting OX2R, these agonists aim to restore wakefulness and improve vigilance in patients with narcolepsy and other hypersomnolence disorders. This compound is a novel, orally active, and brain-penetrant selective OX2R agonist currently in clinical development.
Molecular Pharmacodynamics of Selective OX2R Agonists
The pharmacodynamic profile of a selective OX2R agonist is defined by its binding affinity, potency, and functional efficacy at the receptor. While specific quantitative data for this compound is limited in publicly available literature, data from analogous selective OX2R agonists provide valuable insights into the expected profile of this class of compounds.
Data Presentation: In Vitro Pharmacodynamic Profile of Selective OX2R Agonists
The following table summarizes the typical in vitro pharmacodynamic parameters for selective OX2R agonists, based on data from compounds with similar mechanisms of action.
| Parameter | Receptor | Typical Value | Description |
| Binding Affinity (Ki) | Human OX2R | Low nM | Measures the affinity of the compound for the receptor. A lower Ki value indicates higher affinity. |
| Human OX1R | >100-fold higher than OX2R | Demonstrates selectivity for OX2R over OX1R. | |
| Functional Potency (EC50) | |||
| Calcium Mobilization | Human OX2R | Low nM (e.g., < 20 nM) | Concentration of the agonist that produces 50% of the maximal response in a calcium flux assay. |
| cAMP Modulation | Human OX2R | nM range | Concentration of the agonist that produces 50% of the maximal response in a cAMP assay. |
| Receptor Occupancy (Bmax) | N/A | N/A | Represents the total number of receptors in a given tissue. Not a direct measure of agonist property but important for interpreting binding data. |
Note: The values presented are representative of potent and selective OX2R agonists and are intended to provide a comparative baseline. Actual values for this compound may vary.
OX2R Signaling Pathways
Upon agonist binding, the OX2R undergoes a conformational change, initiating a cascade of intracellular signaling events. The OX2R is known to couple to multiple G protein subtypes, primarily Gq, Gs, and Gi, leading to the modulation of various second messengers.
3.1. Gq-Mediated Pathway: Calcium Mobilization
The primary signaling pathway activated by OX2R agonists is the Gq-mediated pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic calcium is a hallmark of OX2R activation and is a key mechanism for neuronal excitation.
3.2. Gs and Gi-Mediated Pathways: cAMP Modulation
In addition to Gq coupling, OX2R can also signal through Gs and Gi proteins, which respectively stimulate and inhibit the activity of adenylyl cyclase (AC). This leads to an increase (via Gs) or decrease (via Gi) in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, influencing gene expression and cellular function. The specific G protein coupling (Gs vs. Gi) can be cell-type dependent.
Experimental Protocols for Pharmacodynamic Characterization
The in vitro pharmacodynamic properties of selective OX2R agonists are typically characterized using a series of standardized assays. The following sections provide detailed methodologies for these key experiments.
4.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the OX2R.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human OX2R.
-
Radioligand: A high-affinity radiolabeled orexin receptor ligand (e.g., [3H]-EMPA for OX2R).
-
Procedure:
-
Membrane Preparation: Culture cells to high confluency, harvest, and homogenize in a suitable buffer to prepare cell membranes.
-
Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (e.g., this compound) and the cell membrane preparation.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
4.2. Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate the Gq pathway, resulting in an increase in intracellular calcium.
-
Cell Line: CHO or HEK293 cells stably expressing the human OX2R.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye, which enters the cells and is cleaved to its active, fluorescent form.
-
Compound Addition: Add varying concentrations of the test agonist to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
4.3. cAMP Assay
This assay quantifies the modulation of intracellular cAMP levels following OX2R activation.
-
Cell Line: HEK293 cells stably expressing the human OX2R.
-
Assay Principle: Competitive immunoassay (e.g., HTRF) or a reporter-based assay (e.g., GloSensor).
-
Procedure (HTRF Example):
-
Cell Stimulation: Incubate cells with varying concentrations of the test agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Add detection reagents, typically a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration for each agonist concentration. Plot the cAMP concentration against the agonist concentration to determine the EC50.
Experimental and Pharmacodynamic Characterization Workflow
The comprehensive pharmacodynamic characterization of a selective OX2R agonist like this compound follows a logical progression from initial screening to in-depth functional analysis.
Clinical Pharmacodynamics of this compound
The ultimate validation of the pharmacodynamic properties of this compound lies in its clinical efficacy. Phase 2 clinical trials (Vibrance-1 for narcolepsy type 1 and Vibrance-2 for narcolepsy type 2) have demonstrated that once-daily oral administration of this compound leads to statistically significant and clinically meaningful improvements in wakefulness and reductions in excessive daytime sleepiness.[1][2][3][4][5][6][7][8]
Data Presentation: Key Clinical Efficacy Endpoints for this compound
| Clinical Study | Patient Population | Key Endpoint | Result |
| Vibrance-1 | Narcolepsy Type 1 | Maintenance of Wakefulness Test (MWT) | Statistically significant, dose-dependent improvements in mean sleep latency from baseline compared to placebo.[5][6][7][8] |
| Epworth Sleepiness Scale (ESS) | Statistically significant improvements from baseline in excessive daytime sleepiness compared to placebo.[7] | ||
| Weekly Cataplexy Rate (WCR) | Numerical improvements across all doses, with statistical significance achieved at the 6 mg dose.[7] | ||
| Vibrance-2 | Narcolepsy Type 2 | Maintenance of Wakefulness Test (MWT) | Statistically significant and clinically meaningful improvements from baseline in mean sleep latency compared to placebo.[1][3][4] |
| Epworth Sleepiness Scale (ESS) | Statistically significant and clinically meaningful improvements from baseline in excessive daytime sleepiness compared to placebo.[1][3][4] |
These clinical findings in human subjects with narcolepsy provide strong evidence of the successful translation of the preclinical pharmacodynamic profile of this compound into a therapeutic benefit.
Conclusion
Selective OX2R agonists, exemplified by this compound, are a promising new class of therapeutics for the treatment of narcolepsy and potentially other disorders of hypersomnolence. Their pharmacodynamic profile is characterized by high potency and selectivity for the OX2R, leading to the activation of Gq and other G protein-mediated signaling pathways that promote wakefulness. The robust preclinical profile of these compounds has been successfully translated into significant clinical efficacy, offering a novel, targeted approach to addressing the underlying pathophysiology of orexin deficiency. Further research and clinical development will continue to elucidate the full therapeutic potential of this exciting class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Alkermes plc [investor.alkermes.com]
- 4. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Alkermes plc [investor.alkermes.com]
- 7. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 | Alkermes plc [investor.alkermes.com]
- 8. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Alkermes plc [investor.alkermes.com]
Methodological & Application
Alixorexton in Phase 2 Clinical Trials: A Detailed Examination of Dosage and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alixorexton (formerly ALKS 2680) is an investigational, orally administered, selective orexin (B13118510) 2 receptor (OX2R) agonist under development by Alkermes.[1] It is being evaluated for the treatment of narcolepsy and other central disorders of hypersomnolence.[1] By targeting the orexin system, which is a key regulator of wakefulness, this compound aims to address the underlying pathophysiology of these conditions.[2] This document provides a detailed overview of the dosages, experimental protocols, and available data from the Phase 2 clinical trials of this compound, known as the Vibrance studies.
Mechanism of Action: Orexin 2 Receptor Agonism
This compound is designed to mimic the activity of the neuropeptide orexin by binding to and activating the OX2R.[3] Orexin-A and orexin-B are the endogenous ligands for two G-protein coupled receptors, OX1R and OX2R.[4] The orexin signaling system is a critical regulator of wakefulness, appetite, and other physiological functions.[4] In individuals with narcolepsy type 1 (NT1), there is a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy.[2] By acting as an OX2R agonist, this compound is intended to compensate for this deficiency and promote wakefulness.[2]
The binding of an agonist to OX2R initiates a cascade of intracellular signaling events. OX2R couples to multiple G-proteins, including Gq/11 and Gi.[5] This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn triggers the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), contributing to neuronal excitation and the promotion of a wakeful state.[4][5]
Phase 2 Clinical Trial Program: The Vibrance Studies
The efficacy and safety of this compound have been evaluated in a series of Phase 2, randomized, double-blind, placebo-controlled, dose-ranging studies known as the Vibrance program.
Vibrance-1 Study (Narcolepsy Type 1)
The Vibrance-1 study (NCT06358950) assessed the efficacy and safety of this compound in adult patients with narcolepsy type 1.[7]
Study Design:
-
Participants: 92 adults with a diagnosis of NT1.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms: Participants were randomized (1:1:1:1) to receive one of three once-daily oral doses of this compound (4 mg, 6 mg, or 8 mg) or placebo for a duration of six weeks.[7]
-
Primary Endpoint: Change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[2]
-
Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) score at week 6, and the mean weekly cataplexy rate.[2]
Efficacy Results:
| Dosage | Mean Change from Baseline in MWT (minutes) at Week 6 | Mean Change from Baseline in ESS at Week 6 |
| Placebo | --- | --- |
| 4 mg this compound | Statistically significant improvement | Statistically significant improvement |
| 6 mg this compound | Statistically significant improvement | Statistically significant improvement |
| 8 mg this compound | Statistically significant improvement | Statistically significant improvement |
Note: Specific numerical values for the placebo group were not consistently available in the searched documents. All active doses of this compound demonstrated a statistically significant (p<0.0001) improvement in MWT and ESS scores compared to placebo.
At baseline, participants had a mean sleep latency of approximately 3 minutes on the MWT and a mean ESS score of 18.5.[8] Following six weeks of treatment, all this compound dose groups achieved what is considered a normative level of wakefulness, with mean sleep latencies on the MWT of approximately 24, 26, and 28 minutes for the 4 mg, 6 mg, and 8 mg doses, respectively.[8] Furthermore, ESS scores improved to within the normal range (≤10) for all this compound doses.[8] The 6 mg dose also showed a statistically significant reduction in the weekly cataplexy rate.[8]
Safety and Tolerability: this compound was generally well-tolerated in the Vibrance-1 study. The most common treatment-emergent adverse events (TEAEs) were reported as mild to moderate in severity and included pollakiuria (frequent urination), insomnia, salivary hypersecretion, urinary urgency, and blurred vision. No serious adverse events were reported.
Vibrance-2 Study (Narcolepsy Type 2)
The Vibrance-2 study (NCT06555783) evaluated the efficacy and safety of this compound in adult patients with narcolepsy type 2.
Study Design:
-
Participants: 93 adults with a diagnosis of NT2.
-
Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Treatment Arms: Participants were randomized to receive one of three once-daily oral doses of this compound (10 mg, 14 mg, or 18 mg) or placebo for a duration of eight weeks.
-
Primary Endpoints: The study had dual primary endpoints: the change from baseline in mean sleep latency on the MWT at week 8, and the change from baseline in the ESS score at week 8.[9]
Efficacy Results:
| Dosage | Mean Change from Baseline in MWT (minutes) at Week 8 | Mean Change from Baseline in ESS at Week 8 |
| Placebo | --- | --- |
| 10 mg this compound | Clinically meaningful improvement | Clinically meaningful improvement |
| 14 mg this compound | Statistically significant improvement (p<0.05) | Clinically meaningful improvement |
| 18 mg this compound | Statistically significant improvement (p<0.05) | Statistically significant improvement (p<0.05) |
Note: Specific numerical values for the placebo group were not consistently available in the searched documents.
This compound demonstrated clinically meaningful improvements in both MWT and ESS scores across all tested doses compared to placebo. The 14 mg and 18 mg doses achieved statistical significance for the MWT endpoint, while the 18 mg dose reached statistical significance for the ESS endpoint, after adjusting for multiplicity.
Safety and Tolerability: In the Vibrance-2 study, this compound was also found to be generally well-tolerated.[10] The majority of TEAEs were mild to moderate in severity, with no serious adverse events reported.[10] The most frequently reported TEAEs included pollakiuria, insomnia, urinary urgency, dizziness, and headache.[10]
Experimental Protocols
Detailed, step-by-step protocols for the clinical assessments used in the Vibrance studies are not publicly available. However, these trials utilized standardized and widely accepted methodologies for the evaluation of sleepiness and wakefulness.
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of an individual's ability to remain awake for a defined period in a sleep-conducive environment.
Standardized Protocol Overview:
-
Preparation: The test is typically preceded by a night of polysomnography to document sleep patterns and rule out other sleep disorders.
-
Procedure: The MWT consists of four separate "trials" conducted at two-hour intervals throughout the day.
-
Environment: For each trial, the participant is seated in a comfortable chair in a quiet, dimly lit room.
-
Instruction: The participant is instructed to try to remain awake for as long as possible.
-
Monitoring: Brain activity (EEG), eye movements (EOG), and muscle tone (EMG) are monitored to determine the precise moment of sleep onset.
-
Duration: Each trial typically lasts for 40 minutes. The trial is concluded if the participant falls asleep.
-
Scoring: The primary outcome is the mean sleep latency, which is the average time it took for the participant to fall asleep across the four trials.
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight common daytime situations.
Standardized Protocol Overview:
-
Questionnaire: The participant is provided with a questionnaire listing eight scenarios:
-
Sitting and reading
-
Watching TV
-
Sitting, inactive in a public place (e.g., a theater or a meeting)
-
As a passenger in a car for an hour without a break
-
Lying down to rest in the afternoon when circumstances permit
-
Sitting and talking to someone
-
Sitting quietly after a lunch without alcohol
-
In a car, while stopped for a few minutes in traffic
-
-
Rating Scale: For each situation, the participant rates their chance of dozing on a 4-point scale:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
Scoring: The scores for each of the eight situations are summed to produce a total score ranging from 0 to 24.
-
Interpretation: A score of 10 or less is generally considered to be within the normal range, while a score of 11 or higher is indicative of excessive daytime sleepiness.
Conclusion
The Phase 2 clinical trial program for this compound has demonstrated promising results in the treatment of both narcolepsy type 1 and type 2. The data from the Vibrance-1 and Vibrance-2 studies indicate that this compound, at the dosages tested, can produce statistically significant and clinically meaningful improvements in wakefulness and reductions in excessive daytime sleepiness, with a generally well-tolerated safety profile. These findings support the continued development of this compound and its advancement into Phase 3 trials. For researchers and drug development professionals, the consistent efficacy signals and manageable safety profile of this selective OX2R agonist highlight the therapeutic potential of targeting the orexin system for the treatment of central disorders of hypersomnolence. Further investigation in larger, long-term studies will be crucial to fully characterize the benefit-risk profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurologylive.com [neurologylive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 - BioSpace [biospace.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Alkermes reports positive results from Vibrance-2 phase 2 study of once-daily this compound in patients with narcolepsy type 2 [pharmabiz.com]
Application Notes and Protocols for ALKS 2680 in Narcolepsy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and available data for ALKS 2680, an investigational, orally administered, selective orexin (B13118510) 2 receptor (OX2R) agonist, in the context of narcolepsy research. ALKS 2680 is being developed as a potential once-daily treatment for narcolepsy and other central disorders of hypersomnolence.
Mechanism of Action
Narcolepsy, particularly Type 1 (NT1), is characterized by a significant loss of orexin-producing neurons in the hypothalamus. Orexin neuropeptides are crucial regulators of the sleep-wake cycle, primarily through their action on orexin 2 receptors (OX2R). ALKS 2680 is designed to mimic the action of endogenous orexin by directly stimulating OX2R, thereby promoting wakefulness and aiming to address the underlying pathophysiology of the disease.
Signaling Pathway of ALKS 2680
Caption: Signaling pathway of ALKS 2680 from administration to therapeutic effect.
Preclinical Studies
While specific quantitative preclinical data for ALKS 2680 is not extensively published, the development of selective OX2R agonists has been supported by various preclinical models. Generally, these studies in animal models of narcolepsy have demonstrated that OX2R agonists can effectively increase wakefulness and reduce cataplexy-like episodes.
Clinical Trial Data
ALKS 2680 has been evaluated in Phase 1 and Phase 2 clinical trials involving healthy volunteers and patients with Narcolepsy Type 1 (NT1), Narcolepsy Type 2 (NT2), and Idiopathic Hypersomnia (IH).
Phase 1 Studies
The initial phase 1 studies assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of ALKS 2680.
Key Findings:
-
ALKS 2680 was generally well-tolerated in healthy volunteers and patients with narcolepsy.[1][2]
-
The pharmacokinetic profile supports a once-daily dosing regimen.[1][2]
-
Dose-dependent improvements in wakefulness were observed.[2]
Table 1: Phase 1b Study Results - Mean Change in Sleep Latency on MWT from Baseline (vs. Placebo) in Narcolepsy Type 1 Patients
| Dose of ALKS 2680 | Mean Improvement in MWT (minutes) | p-value |
| 1 mg | 18.4 | <0.001 |
| 3 mg | 22.6 | <0.001 |
| 8 mg | 34.0 | <0.001 |
Data from a 4-way crossover study in 10 NT1 patients.[3][4]
Phase 2 Studies (Vibrance-1 and Vibrance-2)
The Vibrance program consists of two Phase 2 studies evaluating the efficacy and safety of ALKS 2680 in NT1 (Vibrance-1) and NT2 (Vibrance-2) patients.
Vibrance-1 (NT1 Patients): A randomized, double-blind, placebo-controlled, dose-ranging study. Participants received once-daily doses of 4 mg, 6 mg, or 8 mg of ALKS 2680 or placebo for six weeks.[5][6]
Vibrance-2 (NT2 Patients): A randomized, double-blind, placebo-controlled, dose-ranging study. Participants received once-daily doses of 10 mg, 14 mg, or 18 mg of ALKS 2680 or placebo for eight weeks.[7][8]
Table 2: Phase 2 Study Efficacy Data - Improvement in MWT and ESS
| Study | Patient Population | Dose of ALKS 2680 | Primary Endpoint: Mean Improvement in MWT from Baseline (minutes) | Secondary Endpoint: Change in Epworth Sleepiness Scale (ESS) Score |
| Vibrance-1 | Narcolepsy Type 1 | 4 mg | Statistically Significant & Dose-Dependent | Statistically Significant Improvement (p < 0.0001) |
| 6 mg | Statistically Significant & Dose-Dependent | Statistically Significant Improvement (p < 0.0001) | ||
| 8 mg | Statistically Significant & Dose-Dependent | Statistically Significant Improvement (p < 0.0001) | ||
| Vibrance-2 | Narcolepsy Type 2 | 10 mg | Statistically Significant | Statistically Significant Improvement |
| 14 mg | Statistically Significant | Statistically Significant Improvement | ||
| 18 mg | Statistically Significant | Statistically Significant Improvement |
Data from respective Phase 2 clinical trials.[9]
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is a key objective measure of the ability to stay awake.
Protocol:
-
Patient Preparation:
-
Patients should have a full night of sleep before the test, often confirmed with polysomnography.
-
Any medications that could affect sleepiness are typically discontinued (B1498344) for a specified period before the test.[10]
-
Patients should avoid caffeine (B1668208) and alcohol on the day of the test.
-
A light breakfast is consumed at least one hour before the first trial.
-
-
Test Conditions:
-
The test is conducted in a quiet, dimly lit, and temperature-controlled room.
-
Patients are seated comfortably in a semi-reclined position in bed.
-
-
Procedure:
-
The MWT consists of four 40-minute trials conducted at two-hour intervals.
-
For each trial, the patient is instructed to try to remain awake for as long as possible without using any extraordinary measures (e.g., singing, slapping their face).
-
Continuous electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset.
-
-
Trial Termination:
-
A trial is terminated if the patient falls asleep (defined as three consecutive 30-second epochs of stage N1 sleep or one epoch of any other stage of sleep).
-
If no sleep occurs, the trial ends after 40 minutes.
-
-
Data Analysis:
-
The primary outcome is the mean sleep latency across the four trials.
-
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in various situations.
Protocol:
-
Administration:
-
The questionnaire is provided to the patient to complete.
-
The patient rates their chance of dozing in eight different situations on a 4-point scale:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
-
Scoring:
-
The scores for each of the eight situations are summed to produce a total score ranging from 0 to 24.
-
A score of 10 or higher is generally considered to indicate excessive daytime sleepiness.
-
Experimental Workflow
Caption: General workflow for ALKS 2680 narcolepsy clinical trials.
References
- 1. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Alkermes Presents Data From Phase 1b Study of ALKS 2680 Demonstrating Improved Wakefulness in Patients With Narcolepsy Type 1 at SLEEP 2024 [prnewswire.com]
- 4. neurology.org [neurology.org]
- 5. Alkermes Announces Initiation of Vibrance-1 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 1 [prnewswire.com]
- 6. Alkermes has started the Vibrance-1 Phase 2 trial to assess ALKS 2680 for treating Narcolepsy Type 1 [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Alkermes Announces Initiation of Vibrance-2 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 2 | ALKS Stock News [stocktitan.net]
- 9. neurologylive.com [neurologylive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Almorexant in Animal Models of Sleep Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (B167863) (ACT-078573) is a dual orexin (B13118510) receptor antagonist (DORA) that competitively blocks both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] The orexin system is a primary regulator of wakefulness, and by antagonizing its receptors, Almorexant promotes sleep.[3][4] This makes it a valuable tool for studying sleep disorders in various preclinical animal models. Although its clinical development for insomnia was halted, Almorexant remains a critical compound for research into the orexin system's role in sleep-wake regulation and pathologies like narcolepsy.[1][5]
These application notes provide a comprehensive guide to using Almorexant in animal models of sleep disorders, including detailed protocols, quantitative data from key studies, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action: Orexin Signaling and Almorexant Antagonism
The neuropeptides orexin-A and orexin-B, produced in the lateral hypothalamus, are central to maintaining arousal.[4] They bind to OX1R and OX2R, which are G-protein coupled receptors, to promote wakefulness.[3] The primary signaling pathway for orexin-induced neuronal excitation is through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium and neuronal firing, promoting a state of wakefulness.[3] Almorexant competitively blocks the binding of orexins to their receptors, thereby inhibiting this wake-promoting signaling cascade.[3] Studies in knockout mice have demonstrated that the sleep-promoting effects of Almorexant are primarily mediated through the antagonism of OX2R.[3][6][7]
Data Presentation: Quantitative Effects of Almorexant
Almorexant has been shown to dose-dependently increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while decreasing wakefulness across various animal models.[3]
Table 1: Effects of Almorexant on Sleep Architecture in Mice
| Strain | Dosage (mg/kg) | Administration Route | Key Findings |
| C57BL/6J | 25, 100, 300 | Oral (p.o.) | Dose-dependently reduced time spent awake and increased NREM and REM sleep.[8][9] |
| Wild-type | 10, 100 | Oral (p.o.) | 100 mg/kg significantly reduced wakefulness and increased NREM and REM sleep.[8] |
| Wild-type | 30, 100, 300 | Oral (p.o.) | Dose-dependently increased total sleep time.[8] |
| Orexin/ataxin-3 Transgenic (Narcolepsy Model) | 30, 100, 300 | Not Specified | Exacerbated cataplexy, with 100 mg/kg showing the maximal effect. Increased NREM sleep with heightened sleep/wake fragmentation.[10][11] |
| Wild-type (with rewarding stimulus) | 30, 100 | Oral (p.o.) | In the presence of chocolate, Almorexant dose-dependently decreased wakefulness and increased NREM and REM sleep.[8] At 100 mg/kg, it induced cataplexy in all mice.[12] |
Table 2: Effects of Almorexant on Sleep Architecture in Rats
| Strain | Dosage (mg/kg) | Administration Route | Key Findings |
| Sprague-Dawley | 300 | Oral (p.o.) | Increased time spent in NREM (from 31.8% to 41.1%) and REM sleep (from 4.5% to 7.9%) over a 12-hour night.[8] |
| Sprague-Dawley | 100 | Intraperitoneal (i.p.) | Found to be equipotent to oral administration in its hypnotic effects.[8][13] |
| Wistar | 300 | Oral (p.o.) | Decreased alertness and increased electrophysiological indices of both NREM and REM sleep.[14] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Almorexant in rodent sleep studies.
Protocol 1: Evaluation of Hypnotic Efficacy in Rodents
Objective: To assess the sleep-promoting effects of Almorexant on sleep architecture.
1. Animal Model and Housing:
-
Species: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[8]
-
Housing: House animals individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.[8]
2. Surgical Procedure for EEG/EMG Recording:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).[8]
-
Secure the animal in a stereotaxic frame.[8]
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.[8]
-
Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.[8]
-
Secure the electrode assembly to the skull with dental cement.[8]
-
Allow a recovery period of at least one week post-surgery.[8]
3. Drug Preparation and Administration:
-
Formulation: Prepare Almorexant in a vehicle solution (e.g., a mixture of water, ethanol, and polyethylene (B3416737) glycol).[3]
-
Administration Route: Administer via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[3][8]
-
Dosage: Based on the tables above, typical effective doses range from 30 to 300 mg/kg.
-
Timing: Administer Almorexant at the beginning of the animal's active phase (the dark period for nocturnal rodents).[3][8]
4. Sleep Recording and Analysis:
-
Habituation: Habituate the animals to the recording chamber and cables for several days before the experiment.[8]
-
Recording: Connect the animal's headmount to a recording cable and commutator to allow for free movement. Use a data acquisition system with a sampling frequency of at least 128 Hz.[8]
-
Data Analysis:
Protocol 2: Induction and Exacerbation of Cataplexy in Narcolepsy Models
Objective: To investigate the effects of Almorexant on cataplexy-like behavior.
1. Animal Model:
-
Narcolepsy Model: Orexin/ataxin-3 transgenic (TG) mice, which exhibit partial degeneration of orexin neurons, are a suitable model.[10][11][15]
-
Wild-type Model: Wild-type C57BL/6J mice can be used to induce cataplexy in the presence of a rewarding stimulus.[4]
2. Experimental Design for TG Mice:
-
Follow the surgical and recording procedures outlined in Protocol 1.
-
Administer Almorexant (30, 100, 300 mg/kg) or vehicle at the beginning of the dark phase.[10][11][15]
-
Record EEG/EMG and video simultaneously to identify cataplexy, which is characterized by a sudden loss of muscle tone during wakefulness.[4]
-
Quantify the number of cataplexy bouts and the total time spent in cataplexy.[4]
3. Experimental Design for Wild-Type Mice:
-
Habituate mice to the testing cage and a rewarding stimulus (e.g., a small piece of chocolate).[4]
-
Administer Almorexant (e.g., 30, 100 mg/kg) or vehicle.
-
After a short absorption period (15-30 minutes), introduce the rewarding stimulus.[4]
-
Record EEG/EMG and video for several hours post-stimulus.
-
Score and quantify cataplexy-like events.[4]
Summary and Key Considerations
-
Dose-Dependency: The effects of Almorexant on both sleep and cataplexy are dose-dependent. A dose of 100 mg/kg has been shown to be robust for inducing sleep and cataplexy-related phenotypes in mice.[4][10][11][15]
-
Model Selection: The choice of animal model is critical. To study the exacerbation of existing cataplexy, a model with partial orexin neuron loss is necessary.[4] To induce cataplexy in healthy animals, a rewarding stimulus is required in conjunction with Almorexant administration.[4]
-
Accurate Scoring: The precise identification of sleep-wake states and cataplexy requires simultaneous EEG/EMG and video recordings, along with strict scoring criteria.[4]
-
On-Target Effects: The sleep-promoting effects of Almorexant are absent in mice lacking both OX1R and OX2R, confirming its on-target mechanism of action.[16]
These protocols and data demonstrate that Almorexant is a powerful pharmacological tool for investigating the orexin system's role in sleep and its disorders. Its use in preclinical models is invaluable for both fundamental research and the development of novel therapeutics for conditions like insomnia and narcolepsy.
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Almorexant Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Almorexant promotes sleep and exacerbates cataplexy in a murine model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
Cell-Based Assays for Determining Alixorexton Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alixorexton (also known as ALKS 2680) is a potent and selective oral agonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] Orexin neuropeptides, produced in the lateral hypothalamus, are central regulators of wakefulness.[3][4] this compound mimics the action of endogenous orexin by binding to and activating OX2R, thereby promoting wake-promoting signaling pathways in the brain.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of hypersomnolence disorders such as narcolepsy and idiopathic hypersomnia.[3][5]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the efficacy of this compound and other selective OX2R agonists. The described assays are essential tools for drug discovery and development, enabling the quantification of agonist potency and the elucidation of the compound's mechanism of action at the cellular level. The primary assays detailed are Calcium Mobilization, cAMP (cyclic Adenosine Monophosphate) accumulation, and Reporter Gene assays, which are standard methods for evaluating the activity of G protein-coupled receptors (GPCRs) like OX2R.
Orexin 2 Receptor Signaling Pathway
Activation of the orexin 2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq and Gs G-proteins. The Gq pathway activation leads to an increase in intracellular calcium, while the Gs pathway stimulates the production of cAMP.
Data Presentation
The following tables summarize representative quantitative data for selective OX2R agonists in various cell-based assays. These values are illustrative and can be used as a benchmark for evaluating the potency of this compound.
Table 1: Calcium Mobilization Assay Data for Selective OX2R Agonists
| Compound | Cell Line | EC50 (nM) | Reference |
| OX-201 | CHO-K1 cells expressing human OX2R | 8.0 | [3] |
| AL-OXB | CHO cells expressing human OX2R | 0.055 | [6][7] |
| TAK-861 | CHO cells expressing human OX2R | 2.5 | [8] |
| ORX-750 | Not specified | 0.11 | [9] |
Table 2: Radioligand Binding Assay Data for Orexin Receptor Ligands
| Compound | Receptor | Ki (nM) | Reference |
| Suvorexant | OX2R | ~1.26 | [10] |
| Almorexant | OX2R | ~10 | [10] |
| EMPA | OX2R | ~1.26 | [10] |
| [3H]-EMPA | OX2R | 1.4 | [10] |
Table 3: cAMP Assay Data for a Gs-coupled Receptor Agonist
| Compound | Cell Line | EC50 (µM) | Reference |
| Forskolin | CHO-5-HT1A cells | 2.1 | [11] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of OX2R. It is a direct measure of the Gq signaling pathway.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Orexin 2 Receptor (OX2R).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Control Agonist: Orexin-A or another known OX2R agonist.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling, such as a FLIPR® (Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Culture: Culture the OX2R-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the assay plate at a density of 40,000-60,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and the control agonist in the assay buffer.
-
Assay Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence for a short period. Then, add the test compounds to the wells and continue to measure the fluorescence intensity at regular intervals to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic AMP levels following the activation of the Gs-coupled OX2R.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human OX2R.
-
Culture Medium: As described for the calcium mobilization assay.
-
Assay Plate: White, opaque 96-well or 384-well microplates.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen®.
-
Stimulation Buffer: HBSS with 20 mM HEPES and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Control Agonist: A known Gs-coupled receptor agonist or Orexin-A.
-
Instrumentation: A plate reader compatible with the chosen cAMP detection kit (e.g., HTRF or AlphaLISA® reader).
Procedure:
-
Cell Culture and Seeding: Follow the same procedure as for the calcium mobilization assay, using the appropriate assay plate.
-
Compound Stimulation: Remove the culture medium and add the stimulation buffer containing the desired concentrations of this compound or control agonist. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to convert the assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[11]
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation mediated by the cAMP response element-binding protein (CREB), a downstream target of the cAMP/PKA pathway.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: An expression vector for human OX2R and a reporter vector containing the luciferase gene under the control of a cAMP response element (CRE) promoter.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Culture Medium: As described previously.
-
Assay Plate: White, opaque 96-well or 384-well microplates.
-
Luciferase Assay Reagent: A commercially available luciferase assay system.
-
Test Compound: this compound.
-
Instrumentation: A luminometer.
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with the OX2R expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into the assay plate.
-
Compound Stimulation: Add serial dilutions of this compound to the wells and incubate for 4-6 hours to allow for the expression of the luciferase reporter gene.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[4][12]
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the in vitro efficacy of this compound as a selective OX2R agonist. By employing these methods, researchers can obtain quantitative data on the potency and functional activity of this compound, which is critical for its continued development as a potential therapeutic for disorders of hypersomnolence. The provided protocols offer a starting point for assay development and can be optimized to suit specific laboratory conditions and research questions.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 | Alkermes plc [investor.alkermes.com]
- 4. Alkermes to Showcase Phase 2 Vibrance-1 Data on this compound at World Sleep Congress 2025 [clival.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 8. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 9. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Alkermes to present phase 2 Vibrance-1 data on this compound in narcolepsy type 1 at World Sleep 2025 - Medical Update Online [medicalupdateonline.com]
Application Notes and Protocols: Assessing Epworth Sleepiness Scale (ESS) Changes with Alixorexant
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for assessing the impact of Alixorexant, a novel orexin (B13118510) receptor antagonist, on daytime sleepiness using the Epworth Sleepiness Scale (ESS). While clinical trial data specifically linking Alixorexant to ESS changes are not yet publicly available, this document outlines the established protocols for ESS assessment in a clinical trial setting. Furthermore, it describes the underlying mechanism of action for this class of drugs and presents a hypothetical data structure for the anticipated changes in ESS scores. The provided experimental protocols and visualizations are intended to guide researchers in designing and interpreting studies investigating the effects of Alixorexant on excessive daytime sleepiness.
Introduction
Excessive daytime sleepiness (EDS) is a common symptom of several sleep disorders, significantly impacting a patient's quality of life, cognitive function, and daily activities. The Epworth Sleepiness Scale (ESS) is a widely used, validated, and subjective questionnaire that measures an individual's general level of daytime sleepiness. It is a crucial tool in clinical trials for sleep-modifying therapeutics.
Alixorexant is an orexin receptor antagonist. The orexin system is a key regulator of wakefulness and arousal.[1] By blocking orexin receptors, Alixorexant is expected to reduce wakefulness and promote sleep, thereby potentially reducing daytime sleepiness in patient populations suffering from conditions like insomnia. This document provides the necessary protocols and conceptual frameworks to investigate this hypothesis.
Mechanism of Action: Orexin Receptor Antagonism
The orexin neuropeptide signaling system, consisting of orexin-A and orexin-B and their receptors OX1R and OX2R, plays a critical role in promoting wakefulness.[1] Orexin receptor antagonists, such as Alixorexant, function by competitively binding to these receptors, thereby inhibiting the wake-promoting signals of orexins.[1][2] This targeted approach is distinct from traditional hypnotics that generally enhance the activity of the inhibitory neurotransmitter GABA.[3] The blockade of the orexin system is anticipated to decrease the hyperarousal state associated with some sleep disorders, leading to an improvement in sleep continuity and a subsequent reduction in daytime sleepiness.[4]
Figure 1: Signaling pathway of orexin receptor antagonism by Alixorexant.
Experimental Protocol: Epworth Sleepiness Scale (ESS) Assessment
The following protocol outlines the standardized administration and scoring of the Epworth Sleepiness Scale in a clinical research setting.
Objective: To quantitatively assess the subject's average daytime sleepiness.
Materials:
-
Epworth Sleepiness Scale Questionnaire (Paper or validated electronic version)
-
Quiet and private environment for questionnaire completion
Procedure:
-
Subject Instruction: The subject is asked to rate their usual chance of dozing off or falling asleep in eight different situations in recent times. It is important to emphasize that this should reflect their usual way of life, not just how they feel on the day of the assessment.
-
Questionnaire Administration: The subject completes the questionnaire by circling the most appropriate number for each situation. The rating scale is as follows:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
Scoring: The scores for the eight questions are summed to obtain a total score. The total score can range from 0 to 24.
-
Interpretation of Scores:
-
0-10: Normal range of daytime sleepiness
-
11-12: Mild excessive daytime sleepiness
-
13-15: Moderate excessive daytime sleepiness
-
16-24: Severe excessive daytime sleepiness
-
Data Collection Schedule:
The ESS should be administered at baseline (before initiation of treatment) and at specified follow-up visits throughout the clinical trial (e.g., Week 4, Week 8, Week 12, and end of study). This allows for the tracking of changes in daytime sleepiness over the course of treatment.
Figure 2: Experimental workflow for ESS assessment in a clinical trial.
Data Presentation: Hypothetical ESS Changes with Alixorexant
The following table illustrates how data on Epworth Sleepiness Scale changes following treatment with Alixorexant could be presented. The values presented are hypothetical and are for illustrative purposes only, based on typical outcomes for this class of drug.
| Treatment Group | N | Baseline ESS (Mean ± SD) | Week 4 ESS (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Placebo | 150 | 14.5 ± 2.1 | 13.8 ± 2.3 | -0.7 ± 1.5 | - |
| Alixorexant 10 mg | 150 | 14.6 ± 2.2 | 11.2 ± 2.5 | -3.4 ± 1.8 | <0.01 |
| Alixorexant 25 mg | 150 | 14.4 ± 2.3 | 9.8 ± 2.4 | -4.6 ± 2.0 | <0.001 |
| Alixorexant 50 mg | 150 | 14.7 ± 2.1 | 8.5 ± 2.2 | -6.2 ± 1.9 | <0.001 |
Conclusion
The protocols and frameworks presented in these application notes provide a comprehensive guide for researchers and drug development professionals investigating the effects of Alixorexant on daytime sleepiness as measured by the Epworth Sleepiness Scale. Adherence to these standardized procedures will ensure the generation of robust and comparable data, which is essential for evaluating the therapeutic potential of Alixorexant in treating disorders characterized by excessive daytime sleepiness. While awaiting specific clinical trial data for Alixorexant, the information provided herein, based on the established mechanism of action of orexin receptor antagonists and standardized assessment protocols, serves as a valuable resource for study design and data interpretation.
References
- 1. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 3. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Alixorexton Long-Term Safety: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols relevant to the long-term safety studies of Alixorexton (formerly ALKS 2680), an investigational, oral, selective orexin (B13118510) 2 receptor (OX2R) agonist. The information is intended for researchers, scientists, and drug development professionals interested in the clinical safety profile of this compound. Data is primarily drawn from the Phase 2 clinical trials: Vibrance-1 (in patients with narcolepsy type 1) and Vibrance-2 (in patients with narcolepsy type 2).
Overview of Long-Term Safety Profile
Based on the available data from the Vibrance-1 and Vibrance-2 Phase 2 studies, this compound has been reported to be generally well-tolerated.[1][2][3][4] The majority of treatment-emergent adverse events (TEAEs) were categorized as mild to moderate in severity.[1][2][3][4] No treatment-emergent serious adverse events have been reported in these studies.[1][2][3][4] Furthermore, there have been no clinically meaningful safety signals observed in relation to hepatic, renal, cardiovascular, or ophthalmic parameters.[1][2]
Long-term safety is further being assessed in ongoing open-label extension studies for both the Vibrance-1 and Vibrance-2 trials, where a high percentage of participants (approximately 95%) elected to continue treatment.[2]
Quantitative Safety Data Summary
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in the Vibrance-1 and Vibrance-2 clinical trials. While specific frequency data has not been fully disclosed in publicly available information, the most commonly reported TEAEs are listed.
Table 1: Treatment-Emergent Adverse Events in the Vibrance-1 Study (Narcolepsy Type 1)
| Adverse Event | Severity | Notes |
| Pollakiuria | Mild to Moderate | One of the most commonly reported TEAEs.[1][3] |
| Insomnia | Mild to Moderate | Events largely occurred and resolved within the first week of dosing. One report cited rates of 33% for high doses and 32% for mid-doses.[3][5] |
| Salivary Hypersecretion | Mild to Moderate | Frequently reported.[1][3] |
| Urinary Urgency | Mild to Moderate | One of the most commonly reported TEAEs.[1][3] |
| Blurred Vision | Mild to Moderate | Events were mostly mild, intermittent, and largely occurred and resolved within the first three days of treatment. One report mentioned that 7 of 24 patients on high doses experienced this.[1][3][5] |
Table 2: Treatment-Emergent Adverse Events in the Vibrance-2 Study (Narcolepsy Type 2)
| Adverse Event | Severity | Notes |
| Pollakiuria | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Insomnia | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Urinary Urgency | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Dizziness | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
| Headache | Mild to Moderate | One of the most commonly reported TEAEs.[2][6] |
Experimental Protocols
The following are generalized protocols for the Phase 2 studies based on available information.
Vibrance-1 Study Protocol (NCT06358950)
-
Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of this compound in Adults with Narcolepsy Type 1 (NT1).[3][7]
-
Patient Population: 92 adult participants diagnosed with NT1.[3][8]
-
Study Design: A global, randomized, double-blind, placebo-controlled, parallel-group study.[3][9]
-
Treatment Arms:
-
This compound 4 mg, once daily
-
This compound 6 mg, once daily
-
This compound 8 mg, once daily
-
Placebo, once daily
-
-
Treatment Duration: 6 weeks for the double-blind period.[3]
-
Primary Endpoint: To assess the improvement in wakefulness as measured by the change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[9]
-
Secondary Endpoints:
-
Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.[4]
-
Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 7-week open-label safety extension study, followed by a long-term safety study.[4]
Vibrance-2 Study Protocol (NCT06555783)
-
Study Title: A Phase 2, Randomized, Double-Blind, Dose-Range-Finding, Placebo-Controlled Study Evaluating the Safety and Efficacy of this compound in Adults with Narcolepsy Type 2 (NT2).[5]
-
Patient Population: 93 adult participants diagnosed with NT2.[10]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Treatment Arms:
-
This compound 10 mg, once daily
-
This compound 14 mg, once daily
-
This compound 18 mg, once daily
-
Placebo, once daily
-
-
Treatment Duration: 8 weeks for the double-blind period.[5]
-
Primary Endpoints:
-
Change from baseline in the Maintenance of Wakefulness Test (MWT) at week 8.
-
Change from baseline in the Epworth Sleepiness Scale (ESS) at week 8.
-
-
Secondary Endpoint: Safety and tolerability, including the incidence of adverse events, vital signs, and clinical laboratory assessments.
-
Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.
-
Long-Term Safety Assessment: Participants who completed the double-blind portion were eligible to enroll in a 5-week open-label extension study, followed by a long-term safety study.
Visualizations
This compound Mechanism of Action
Phase 2 Clinical Trial Workflow
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. Alkermes to Showcase Phase 2 Vibrance-1 Data on this compound at World Sleep Congress 2025 [clival.com]
- 5. Alkermes One Ups Takeda in Narcolepsy, Clearing Cognitive Impairments in Mid-Stage Trial - BioSpace [biospace.com]
- 6. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 7. Alkermes to present phase 2 Vibrance-1 data on this compound in narcolepsy type 1 at World Sleep 2025 - Medical Update Online [medicalupdateonline.com]
- 8. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 | Finansavisen [finansavisen.no]
- 9. Frontiers | Potential of alarmin-targeted bispecific and combination therapies in airway disease [frontiersin.org]
- 10. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 - BioSpace [biospace.com]
Application Notes and Protocols for Patient-Reported Outcome Measures in Alixorexton Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the patient-reported outcome measures (PROMs) utilized in the clinical development of Alixorexton, an investigational selective orexin (B13118510) 2 receptor (OX2R) agonist. This document is intended to guide researchers and drug development professionals in understanding the application and methodology of these instruments in assessing the efficacy of this compound in treating narcolepsy and idiopathic hypersomnia.
Introduction to this compound and the Role of Patient-Reported Outcomes
This compound (formerly ALKS 2680) is an oral medication designed to target the orexin system, a key regulator of wakefulness.[1] Its mechanism of action as an OX2R agonist aims to address the underlying pathophysiology of narcolepsy and other central disorders of hypersomnolence.[1][2] Clinical trials for this compound, including the Vibrance-1 (narcolepsy type 1), Vibrance-2 (narcolepsy type 2), and Vibrance-3 (idiopathic hypersomnia) studies, have incorporated a range of PROMs to capture the patient's perspective on the impact of the treatment on their symptoms and daily functioning.[3][4][5]
PROMs are essential for evaluating the clinical benefit of new therapies from the patient's viewpoint, providing insights beyond objective measures. They assess the severity of symptoms, their impact on daily life, and overall quality of life, which are critical endpoints in the evaluation of treatments for sleep disorders.[6]
Patient-Reported Outcome Measures in this compound Trials
The following PROMs have been identified as key instruments in the this compound clinical trial program:
-
Epworth Sleepiness Scale (ESS): Measures the general level of daytime sleepiness.
-
Narcolepsy Severity Scale (NSS): Assesses the severity and impact of the five major symptoms of narcolepsy.
-
British Columbia Cognitive Complaints Inventory (BC-CCI): A screening tool for perceived cognitive difficulties.
-
Patient-Reported Outcomes Measurement Information System (PROMIS)-Fatigue: Measures the experience and impact of fatigue.
-
Idiopathic Hypersomnia Severity Scale (IHSS): Designed to monitor the severity of the spectrum of idiopathic hypersomnia symptoms.
Quantitative Data Summary
The following tables summarize the available quantitative data for the PROMs used in the this compound clinical trials.
Table 1: Epworth Sleepiness Scale (ESS) Data from the Vibrance-1 Trial (Narcolepsy Type 1) [3]
| Metric | Placebo | This compound 4 mg | This compound 6 mg | This compound 8 mg |
| Baseline Mean Score | ~18.5 | ~18.5 | ~18.5 | ~18.5 |
| Change from Baseline at Week 6 | ~ -3 points | Statistically significant improvement vs. placebo | Improvement of 11-12 points | Improvement of 11-12 points |
| Week 6 Mean Score | - | Maintained in the normal range (≤10) | Maintained in the normal range (≤10) | Maintained in the normal range (≤10) |
Note: Specific p-values for all dose groups were not consistently reported in the available sources.
Table 2: Narcolepsy Severity Scale (NSS) Data from the Vibrance-1 Trial (Narcolepsy Type 1)
| Metric | Placebo | This compound 4 mg | This compound 6 mg | This compound 8 mg |
| Baseline Mean Score | ~31.3 (Severe) | ~31.3 (Severe) | ~31.3 (Severe) | ~31.3 (Severe) |
| Week 6 Outcome | - | Statistically significant improvement vs. placebo | Mean score in the "Mild" disease range | Mean score in the "Mild" disease range |
Note: Specific mean change from baseline and p-values were not detailed in the provided search results.
Table 3: British Columbia Cognitive Complaints Inventory (BC-CCI) and PROMIS-Fatigue from the Vibrance-1 Trial (Narcolepsy Type 1) [3][7]
| PROM | Outcome at Week 6 |
| BC-CCI | Mean scores for all this compound dose groups fell within the "none or minimal" impairment category. |
| PROMIS-Fatigue | Mean scores for all this compound dose groups fell into the "normal" range. |
Note: Quantitative data such as mean scores and p-values were not specified in the search results.
Table 4: Epworth Sleepiness Scale (ESS) Data from the Vibrance-2 Trial (Narcolepsy Type 2) [4][8]
| Metric | Placebo | This compound 10 mg | This compound 14 mg | This compound 18 mg |
| Change from Baseline at Week 8 | - | Clinically meaningful improvement | Clinically meaningful improvement | Statistically significant improvement (p<0.05) |
Note: Specific baseline scores and mean changes were not available in the search results.
Experimental Protocols
Epworth Sleepiness Scale (ESS)
-
Objective: To measure the subject's general level of daytime sleepiness.
-
Methodology: The ESS is a self-administered questionnaire consisting of 8 questions.[2] Respondents rate their usual chance of dozing off or falling asleep in eight common situations on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).
-
Scoring: The scores for each of the 8 questions are summed to yield a total score ranging from 0 to 24.
-
Interpretation:
Narcolepsy Severity Scale (NSS)
-
Objective: To assess the severity and consequences of the five major symptoms of narcolepsy: excessive daytime sleepiness (EDS), cataplexy, hypnagogic hallucinations, sleep paralysis, and disturbed nighttime sleep.[9]
-
Methodology: The NSS is a 15-item self-administered questionnaire.[9] It evaluates the frequency, intensity, and impact of narcolepsy symptoms on daily life.
-
Scoring: The total score ranges from 0 to 57, with higher scores indicating greater severity.[9] Four severity levels have been defined: mild, moderate, severe, and very severe.[9]
-
Administration: The questionnaire is typically completed by the patient based on their experiences over the last month.
British Columbia Cognitive Complaints Inventory (BC-CCI)
-
Objective: To screen for perceived cognitive difficulties.[10]
-
Methodology: This is a 6-item self-rated scale that assesses perceived problems with concentration, memory, expressing thoughts, word-finding, slow thinking, and problem-solving over the past 7 days.[10] Each item is rated on a 4-point scale from 0 (not at all) to 3 (very much).[10]
-
Scoring: The total score ranges from 0 to 18, with higher scores indicating greater severity of cognitive complaints.[10]
-
Interpretation:
PROMIS-Fatigue
-
Objective: To assess a range of self-reported symptoms of fatigue, from mild tiredness to debilitating exhaustion.
-
Methodology: The PROMIS-Fatigue item bank assesses the experience of fatigue (frequency, duration, intensity) and its impact on physical, mental, and social activities over the past 7 days. Various short forms are available.
-
Scoring: Raw scores are converted to a T-score, which is a standardized score with a mean of 50 and a standard deviation of 10 in the general population.[11] A higher T-score indicates greater fatigue.[5]
-
Administration: Can be administered via a short form questionnaire or as a computerized adaptive test (CAT).[5]
Idiopathic Hypersomnia Severity Scale (IHSS)
-
Objective: To monitor the severity of the spectrum of idiopathic hypersomnia symptoms over time.[12]
-
Methodology: This is a 14-item questionnaire that measures aspects of nighttime and daytime sleep symptoms, sleep inertia, and impaired daytime functioning due to hypersomnolence.[12]
-
Scoring: Symptom frequency, intensity, and consequences are rated on a 3- or 4-point scale, with higher scores indicating more severe and frequent symptoms.[12] The total score ranges up to 50 points.[13]
-
Interpretation:
-
0-12: Mild
-
13-25: Moderate
-
26-38: Severe
-
39-50: Very severe[14]
-
Diagrams
Caption: this compound acts as an agonist at the Orexin 2 Receptor (OX2R).
Caption: Workflow for Patient-Reported Outcome Measures in a clinical trial.
References
- 1. Alkermes to present phase 2 Vibrance-1 data on this compound in narcolepsy type 1 at World Sleep 2025 - Medical Update Online [medicalupdateonline.com]
- 2. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 3. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Alkermes plc [investor.alkermes.com]
- 4. American Thoracic Society | Epworth Sleepines Scale (ESS) [site.thoracic.org]
- 5. researchgate.net [researchgate.net]
- 6. uwcorr.washington.edu [uwcorr.washington.edu]
- 7. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 [prnewswire.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. healthmeasures.net [healthmeasures.net]
- 11. Alkermes to Showcase Phase 2 Vibrance-1 Data on this compound at World Sleep Congress 2025 [clival.com]
- 12. Rapid screening for perceived cognitive impairment in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Idiopathic Hypersomnia Severity Scale to better quantify symptoms severity and their consequences in idiopathic hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Nasdaq [nasdaq.com]
Alixorexton Administration in a Research Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alixorexton (formerly ALKS 2680) is a novel, orally bioavailable, selective orexin (B13118510) 2 receptor (OX2R) agonist under investigation for the treatment of narcolepsy and other hypersomnolence disorders.[1][2] Orexin neuropeptides are central regulators of wakefulness, and their deficiency is the primary cause of narcolepsy type 1.[3] By mimicking the action of orexin at the OX2R, this compound aims to restore wakefulness-promoting signals in the brain.[3] This document provides detailed application notes and protocols for the administration and study of this compound in a research setting, summarizing key preclinical and clinical data, and offering standardized methodologies for in vitro and in vivo investigations.
Mechanism of Action
This compound is a selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor predominantly expressed in brain regions associated with wakefulness.[2] The orexin system plays a pivotal role in stabilizing wakefulness and suppressing sleep. In narcolepsy type 1, there is a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy. This compound acts by directly stimulating the OX2R, thereby compensating for the lack of endogenous orexin and promoting arousal.
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound.
Table 1: this compound Efficacy in Narcolepsy Type 1 (Vibrance-1 Study)[3][4]
| Dose | Change from Baseline in MWT (minutes) | Change from Baseline in ESS | Weekly Cataplexy Rate Reduction |
| 4 mg | Statistically significant improvement | Statistically significant improvement | Numerical improvement |
| 6 mg | Statistically significant improvement | Statistically significant improvement | Statistically significant reduction |
| 8 mg | Statistically significant improvement | Statistically significant improvement | Numerical improvement |
MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale. Higher MWT scores and lower ESS scores indicate improvement.
Table 2: this compound Efficacy in Narcolepsy Type 2 (Vibrance-2 Study)[5][6]
| Dose | Change from Baseline in MWT (minutes) | Change from Baseline in ESS |
| 10 mg | Clinically meaningful improvement | Clinically meaningful improvement |
| 14 mg | Statistically significant improvement | Clinically meaningful improvement |
| 18 mg | Statistically significant improvement | Statistically significant improvement |
Table 3: this compound In Vitro Potency
| Parameter | Value |
| pEC50 at human OX2R | >7.0 |
Experimental Protocols
In Vitro Protocol: Calcium Flux Assay
This protocol is designed to measure the agonist activity of this compound at the OX2R using a cell-based calcium flux assay, commonly performed with a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor.
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with supplements).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid).
-
Fluo-4 AM ester.
-
Pluronic acid.
-
This compound.
-
DMSO (for stock solution).
-
384-well black, clear-bottom sterile plates.
Procedure:
-
Cell Plating:
-
Culture CHO-hOX2R cells to ~80-90% confluency.
-
Seed the cells into 384-well plates at a density of approximately 20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Dye Loading:
-
Prepare a dye loading solution containing 1 µM Fluo-4 AM and 0.02% pluronic acid in assay buffer.
-
Remove the culture medium from the cell plates and wash three times with assay buffer.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Calcium Flux Measurement (FLIPR):
-
After incubation, wash the cells three times with assay buffer, leaving a final volume of 30 µL in each well.
-
Place the cell plate into the FLIPR instrument.
-
Add 25 µL of the diluted this compound solutions to the respective wells.
-
Measure the fluorescence signal at 1-second intervals for 5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the peak fluorescence as a function of this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Figure 2: Workflow for the in vitro calcium flux assay.
In Vivo Protocol: Administration in a Mouse Model of Narcolepsy
This protocol describes the oral administration of this compound to orexin knockout or orexin/ataxin-3 transgenic mice to assess its effects on wakefulness and cataplexy.
Materials:
-
Orexin knockout or orexin/ataxin-3 transgenic mice.
-
This compound.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween-80 in sterile water).
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
EEG/EMG recording system.
Procedure:
-
Animal Acclimation and Surgical Implantation:
-
Acclimate mice to the housing and experimental conditions for at least one week.
-
Surgically implant EEG and EMG electrodes for sleep/wake state monitoring. Allow for a one-week recovery period post-surgery.
-
-
This compound Formulation Preparation:
-
Prepare the vehicle solution by dissolving 0.5 g of CMC-Na and 0.1 mL of Tween-80 in 100 mL of sterile water.
-
Weigh the required amount of this compound and create a paste with a small amount of the vehicle.
-
Gradually add the remaining vehicle to the paste while vortexing to create a homogenous suspension at the desired concentration. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension or vehicle control via oral gavage. The volume is typically 10 mL/kg of body weight.
-
Perform administration at the beginning of the dark (active) phase for the mice.
-
-
Data Acquisition and Analysis:
-
Record EEG/EMG data continuously for at least 24 hours post-administration.
-
Score the recordings for wakefulness, NREM sleep, REM sleep, and cataplexy-like episodes.
-
Quantify the total time spent in each state and the number and duration of cataplexy-like episodes.
-
Compare the results between the this compound-treated and vehicle-treated groups.
-
Figure 3: Workflow for the in vivo mouse model study.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[4][5] The most common treatment-emergent adverse events were mild to moderate and included pollakiuria (frequent urination), insomnia, urinary urgency, dizziness, and headache.[5] No serious treatment-emergent adverse events have been reported in the key clinical trials.[4][5]
Conclusion
This compound represents a promising therapeutic approach for narcolepsy by targeting the underlying orexin system deficiency. The provided protocols offer a standardized framework for researchers to investigate the pharmacological properties of this compound in both in vitro and in vivo settings. The summarized clinical data provides a benchmark for efficacy and safety that can guide preclinical experimental design and interpretation. Further research utilizing these methodologies will continue to elucidate the full therapeutic potential of this compound and other orexin receptor agonists.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 | Alkermes plc [investor.alkermes.com]
- 3. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 [prnewswire.com]
- 4. Alkermes Reports Positive Results From Vibrance-1 Study of this compound for Narcolepsy Type 1 [synapse.patsnap.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Application Notes and Protocols for Measuring Cognitive Improvements with Alixorexton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alixorexton (formerly ALKS 2680) is an investigational, orally active, selective orexin (B13118510) 2 receptor (OX2R) agonist.[1][2] The orexin system is a key regulator of wakefulness, and its dysfunction is implicated in narcolepsy.[3] Beyond its effects on wakefulness, emerging clinical data suggest that this compound may also improve cognitive function in patients with narcolepsy type 1.[2][4] These application notes provide a summary of the available clinical data and detailed protocols for assessing cognitive improvements with this compound.
Mechanism of Action: Orexin 2 Receptor Agonism
This compound acts as an agonist at the orexin 2 receptor (OX2R), mimicking the effects of the endogenous neuropeptide orexin A. Orexin neurons in the lateral hypothalamus project to various brain regions involved in arousal, motivation, and cognition. Activation of OX2R by this compound is thought to enhance wakefulness and, consequently, improve cognitive functions that are often impaired in sleep-wake disorders like narcolepsy.
Orexin 2 Receptor Signaling Pathway
Caption: this compound activates the OX2R, leading to downstream signaling and enhanced neuronal activity.
Clinical Evidence for Cognitive Improvement
The Phase 2 Vibrance-1 study, a randomized, double-blind, placebo-controlled trial in 92 patients with narcolepsy type 1, provides the primary evidence for this compound's cognitive-enhancing effects.[1][5]
Summary of Key Findings from the Vibrance-1 Study
| Outcome Measure | Doses | Result | p-value |
| British Columbia Cognitive Complaints Inventory (BC-CCI) | 4 mg, 6 mg, 8 mg (once daily) | Clinically meaningful improvements in cognitive complaints from baseline compared to placebo at week six.[6][7] | <0.0001 at all doses[6][7] |
| PROMIS-Fatigue | 4 mg, 6 mg, 8 mg (once daily) | Clinically meaningful improvements in fatigue from baseline compared to placebo at week six.[6][7] | <0.01 at all doses[6] |
| Narcolepsy Severity Scale (NSS) | 4 mg, 6 mg, 8 mg (once daily) | Clinically meaningful improvements in narcolepsy symptom severity from baseline as compared to placebo at week six.[7][8] | <0.001 at all doses[7][8] |
Experimental Protocols
The following protocols are based on the methodologies employed in the Vibrance-1 clinical trial to assess cognitive and related improvements.
Vibrance-1 Study Workflow
Caption: Overview of the Vibrance-1 clinical trial design for assessing this compound's efficacy.
Assessment of Cognitive Complaints: British Columbia Cognitive Complaints Inventory (BC-CCI)
The BC-CCI is a 6-item self-report questionnaire that assesses perceived cognitive difficulties over the past 7 days.[9][10][11]
-
Items: The questionnaire includes items assessing perceived problems with concentration, memory, expressing thoughts, word finding, slow thinking, and problem-solving.[9][10]
-
Scoring: Each item is rated on a 4-point scale from 0 ("Not at all") to 3 ("Very much").[10] The total score ranges from 0 to 18, with higher scores indicating greater cognitive complaints.[10]
-
Administration: The BC-CCI is self-administered and takes less than 5 minutes to complete.[10]
Assessment of Fatigue: Patient-Reported Outcomes Measurement Information System (PROMIS) - Fatigue Short Form
The PROMIS-Fatigue is a self-administered questionnaire designed to assess a patient's fatigue over the past 7 days.[2][8]
-
Scoring: The raw scores are converted to a T-score, which is a standardized score with a mean of 50 and a standard deviation of 10 in the general population.[5][8][12][13] A higher T-score indicates greater fatigue.[5][8]
Assessment of Narcolepsy Severity: Narcolepsy Severity Scale (NSS)
The NSS is a 15-item self-administered questionnaire that assesses the severity and impact of the five major symptoms of narcolepsy over the last month.[8][14][15][16]
-
Items: The questionnaire covers daytime sleepiness, cataplexy, hallucinations, sleep paralysis, and disturbed nighttime sleep.[14][16]
-
Scoring: The total score ranges from 0 to 57, with higher scores indicating greater narcolepsy severity.[14][16] The NSS also defines four severity levels: mild, moderate, severe, and very severe.[14]
Preclinical Rationale
While specific preclinical studies on this compound's direct impact on cognitive performance in animal models are not yet published, the rationale for its cognitive-enhancing effects is supported by the known role of the orexin system in cognition.[17] Preclinical studies with other orexin 2 receptor agonists have shown improvements in wakefulness and have ameliorated wakefulness fragmentation in mouse models of narcolepsy.[18] Furthermore, orexin receptor antagonism has been shown to impact cognitive performance in animal models, suggesting that agonism at these receptors could have the opposite effect.[19]
Conclusion
The available clinical data from the Vibrance-1 study strongly suggest that this compound, through its mechanism as a selective OX2R agonist, has the potential to improve cognitive function in patients with narcolepsy type 1. The protocols outlined in these application notes, based on validated patient-reported outcome measures, provide a robust framework for the continued investigation of this compound's cognitive benefits in clinical and research settings. Further research, including dedicated cognitive studies and the publication of preclinical data, will be valuable in fully elucidating the cognitive-enhancing properties of this promising therapeutic agent.
References
- 1. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. healthmeasures.net [healthmeasures.net]
- 6. PROMIS Scoring Manuals [healthmeasures.net]
- 7. drdavidcunnington.com.au [drdavidcunnington.com.au]
- 8. fda.gov [fda.gov]
- 9. barriefht.ca [barriefht.ca]
- 10. The British Columbia Cognitive Complaints Inventory (BC-CCI) | Working With Depression [workingwithdepression.psychiatry.ubc.ca]
- 11. Rapid screening for perceived cognitive impairment in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. healthmeasures.net [healthmeasures.net]
- 13. healthmeasures.net [healthmeasures.net]
- 14. academic.oup.com [academic.oup.com]
- 15. drdavidcunnington.com.au [drdavidcunnington.com.au]
- 16. academic.oup.com [academic.oup.com]
- 17. alkermesmedicalaffairs.com [alkermesmedicalaffairs.com]
- 18. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Orexin 2 receptor antagonism sex-dependently improves sleep/wakefulness and cognitive performance in tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alixorexton Clinical Trials: A Technical Support Resource for Researchers
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed during clinical trials of Alixorexton. The content is structured to offer clear, actionable insights for those working with this investigational orexin (B13118510) 2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective orexin 2 receptor (OX2R) agonist. Orexin neuropeptides are central to maintaining wakefulness. By activating OX2R, this compound mimics the natural effects of orexin, promoting wakefulness and stabilizing the sleep-wake cycle. This mechanism is being investigated for its therapeutic potential in disorders of hypersomnolence, such as narcolepsy.
Q2: What are the most common adverse events associated with this compound in clinical trials?
A2: Across the Phase 2 clinical trials (Vibrance-1 for narcolepsy type 1 and Vibrance-2 for narcolepsy type 2), the most frequently reported treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.[1][2] These include:
-
Pollakiuria (frequent urination)
-
Insomnia
-
Salivary hypersecretion
-
Urinary urgency
-
Blurred vision
-
Dizziness
-
Headache
No serious treatment-emergent adverse events have been reported in the publicly available data from these trials.[1][2]
Q3: Were the adverse events dose-dependent?
A3: The currently available information from press releases and presentations notes the common adverse events but does not provide a detailed breakdown of incidence by dosage. One report mentioned insomnia rates of 33% for high doses and 32% for the mid-dose in the Vibrance-1 trial.[3] For a comprehensive understanding of the dose-response relationship for all adverse events, it is recommended to consult the final published study results or contact the study sponsor for more detailed data.
Troubleshooting Guide for Experimental Observations
This section addresses potential issues or unexpected observations that researchers might encounter during pre-clinical or clinical research involving this compound.
Issue 1: Higher than expected incidence of insomnia in study participants.
-
Possible Cause: Insomnia has been reported as a common TEAE.[1][2] Events of insomnia were noted to largely occur and resolve within the first week of dosing in the Vibrance-1 study.
-
Troubleshooting Steps:
-
Monitor Onset and Duration: Track the timing and duration of insomnia episodes. The transient nature observed in clinical trials may be a key characteristic.
-
Assess Concomitant Medications: Review any other medications the participant is taking that could contribute to or exacerbate insomnia.
-
Evaluate Dosing Time: Consider if the timing of this compound administration could be influencing sleep patterns.
-
Issue 2: Participants reporting urinary-related side effects (pollakiuria, urinary urgency).
-
Possible Cause: Pollakiuria and urinary urgency are among the most common TEAEs.[1][2]
-
Troubleshooting Steps:
-
Quantify Fluid Intake: Monitor and record the participant's daily fluid intake to assess if it is a contributing factor.
-
Urinalysis: Conduct a baseline and follow-up urinalysis to rule out underlying urinary tract issues.
-
Symptom Diary: Ask participants to maintain a diary to log the frequency and urgency of urination to quantify the severity of the adverse event.
-
Issue 3: Observation of transient blurred vision.
-
Possible Cause: Blurred vision has been reported as a mild and intermittent TEAE, which largely occurred and resolved within the first three days of treatment in the Vibrance-1 study.
-
Troubleshooting Steps:
-
Ophthalmic Examination: A baseline and follow-up ophthalmic examination can help to rule out any underlying ocular pathology.
-
Detailed Symptom Reporting: Encourage participants to describe the nature of the blurred vision (e.g., duration, time of day, association with dosing).
-
Summary of Common Adverse Events in Phase 2 Clinical Trials
The following table summarizes the common treatment-emergent adverse events reported in the Vibrance-1 (for narcolepsy type 1) and Vibrance-2 (for narcolepsy type 2) clinical trials. Please note that specific percentages for each adverse event by dose group are not yet publicly available in detail.
| Adverse Event | Clinical Trial(s) | Severity | Notes |
| Pollakiuria | Vibrance-1 & Vibrance-2 | Mild to Moderate | One of the most common TEAEs reported.[1][2] |
| Insomnia | Vibrance-1 & Vibrance-2 | Mild to Moderate | Often transient, occurring and resolving within the first week of dosing in the Vibrance-1 study. Rates of 33% (high dose) and 32% (mid-dose) were noted in one report for Vibrance-1.[3] |
| Salivary Hypersecretion | Vibrance-1 | Mild to Moderate | Frequently reported in the study for narcolepsy type 1. |
| Urinary Urgency | Vibrance-1 & Vibrance-2 | Mild to Moderate | A common TEAE in both trials.[1][2] |
| Blurred Vision | Vibrance-1 | Mild to Moderate | Reported as mostly mild, intermittent, and resolving within the first three days of treatment. |
| Dizziness | Vibrance-2 | Mild to Moderate | A common TEAE in the study for narcolepsy type 2.[1][2] |
| Headache | Vibrance-2 | Mild to Moderate | Frequently reported in the study for narcolepsy type 2.[1][2] |
Experimental Protocols
While detailed, step-by-step protocols for monitoring adverse events in the this compound clinical trials are not fully public, the general methodology can be inferred from the study designs.
Vibrance-1 and Vibrance-2 Study Designs:
Both were randomized, double-blind, placebo-controlled, dose-ranging studies.[1]
-
Vibrance-1 (NCT06358950):
-
Population: Patients with narcolepsy type 1.
-
Treatment Duration: 6 weeks.
-
Arms: Placebo and multiple dose levels of this compound.
-
Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT).
-
Secondary Endpoints: Included incidence of adverse events.
-
-
Vibrance-2 (NCT06555783):
-
Population: Patients with narcolepsy type 2.
-
Treatment Duration: 8 weeks.
-
Arms: Placebo and multiple dose levels of this compound.
-
Primary Endpoint: Change from baseline in MWT and Epworth Sleepiness Scale (ESS).
-
Secondary Endpoints: Included safety and tolerability, assessed by the incidence of adverse events, vital signs, and clinical laboratory assessments.[1]
-
General Protocol for Adverse Event Monitoring:
-
Baseline Assessment: A thorough medical history, physical examination, and baseline laboratory tests are conducted before the first dose of the investigational drug.
-
Ongoing Monitoring: At each study visit, participants are queried about any new or worsening symptoms using non-leading questions. Vital signs and any other relevant safety parameters are also measured.
-
Adverse Event Recording: All reported adverse events are documented in the participant's source documents and the electronic case report form (eCRF). Information recorded typically includes a description of the event, its onset and resolution dates, severity (mild, moderate, or severe), and the investigator's assessment of its relationship to the study drug.
-
Severity Grading:
-
Mild: The event is noticeable but does not interfere with normal daily activities.
-
Moderate: The event is sufficiently bothersome to interfere with normal daily activities.
-
Severe: The event prevents normal daily activities.
-
-
Serious Adverse Event (SAE) Reporting: Any adverse event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and requires expedited reporting to regulatory authorities and the institutional review board. No serious TEAEs were reported for this compound in the available trial results.[1][2]
-
Data Analysis: The incidence of all TEAEs is summarized and compared between the different treatment groups and the placebo group to characterize the safety profile of the investigational drug.
Visualizations
This compound Mechanism of Action: Orexin 2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound as an OX2R agonist.
Troubleshooting Logic for Observed Adverse Events
Caption: Decision-making workflow for troubleshooting adverse events.
References
- 1. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 2. Alkermes reports positive results from Vibrance-2 phase 2 study of once-daily this compound in patients with narcolepsy type 2 [pharmabiz.com]
- 3. Alkermes One Ups Takeda in Narcolepsy, Clearing Cognitive Impairments in Mid-Stage Trial - BioSpace [biospace.com]
Alixorexton In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential poor solubility of Alixorexton in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro solubility important?
A1: this compound (also known as ALKS 2680) is an investigational, orally administered, selective orexin (B13118510) 2 receptor (OX2R) agonist.[1][2][3][4] Orexin is a neuropeptide that regulates wakefulness.[5][6][7] this compound is being developed for the treatment of narcolepsy and idiopathic hypersomnia.[1][8] For in vitro experiments, ensuring that this compound is fully dissolved in the culture medium or buffer is critical for obtaining accurate and reproducible results that reflect its true biological activity. Poor solubility can lead to underestimation of potency and efficacy.
Q2: What are the known physicochemical properties of this compound?
A2: Publicly available data on the specific solubility of this compound is limited. However, its chemical properties are known:
The presence of both hydrophobic and polar functional groups suggests that its solubility may be dependent on the properties of the solvent system, such as pH and polarity.
Q3: What are the initial steps to take if I suspect poor solubility of this compound in my experiment?
A3: If you observe precipitation, cloudiness, or inconsistent results, it is prudent to first confirm the solubility of your this compound stock solution and its final concentration in the experimental medium. A visual inspection under a microscope can help detect undissolved crystals. Subsequently, you can explore various methods to enhance its solubility.
Troubleshooting Guide: Overcoming Poor Solubility
Poor in vitro solubility of this compound can be addressed through several methodical approaches. Below are troubleshooting strategies, ranging from simple solvent adjustments to more complex formulation techniques.
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Potential Cause: The aqueous environment of many buffers and media may not be suitable for dissolving the required concentration of this compound.
Solutions:
-
Use of Co-solvents: Organic solvents compatible with your experimental system can be used to prepare a concentrated stock solution of this compound before diluting it into the final aqueous medium. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid cellular toxicity.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of small molecules for in vitro assays. Other options include ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[10]
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.
-
Strategy: Systematically test the solubility of this compound across a range of pH values to identify the optimal pH for dissolution. This can be particularly effective if the compound has acidic or basic functional groups.
-
-
Use of Surfactants: Non-ionic surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.
-
Examples: Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility.[11] It is crucial to run appropriate vehicle controls to ensure the surfactant itself does not affect the experimental outcome.
-
Issue 2: Inconsistent Results Attributed to Variable this compound Concentration
Potential Cause: Even without visible precipitation, this compound may not be fully dissolved, leading to variability in the effective concentration between experiments.
Solutions:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[12]
-
Laboratory-Scale Preparation: A simple solvent evaporation method can be employed. The drug and a water-soluble carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG)) are dissolved in a common organic solvent, followed by evaporation of the solvent.[13] The resulting solid dispersion can then be dissolved in the aqueous experimental medium.
-
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[14]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Co-solvent Addition: Add a minimal volume of 100% DMSO to the powder to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be applied if necessary to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Serially dilute the stock solution in the final experimental buffer or medium. Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).
Protocol 2: Screening for Optimal pH for this compound Solubility
-
Buffer Preparation: Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., citrate (B86180) buffer for acidic range, phosphate (B84403) buffer for neutral range, and borate (B1201080) buffer for alkaline range).
-
Solubility Test: Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV.
-
Data Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Co-solvents
| Co-solvent | Concentration for Stock Solution | Maximum Solubility (mM) | Final Co-solvent Concentration in Assay (v/v %) |
| DMSO | 100% | 50 | < 0.5% |
| Ethanol | 100% | 20 | < 0.5% |
| PEG 400 | 100% | 35 | < 1.0% |
Table 2: Example of pH-Dependent Solubility of this compound
| pH | Buffer System | Solubility (µg/mL) |
| 4.0 | Citrate | 5.2 |
| 5.0 | Citrate | 12.8 |
| 6.0 | Phosphate | 25.1 |
| 7.0 | Phosphate | 22.5 |
| 7.4 | PBS | 20.3 |
| 8.0 | Borate | 15.7 |
| 9.0 | Borate | 8.9 |
Visualizations
This compound's Mechanism of Action: Orexin 2 Receptor Signaling
This compound acts as an agonist at the orexin 2 receptor (OX2R), a G-protein coupled receptor.[5] Activation of OX2R by orexin (or an agonist like this compound) leads to the stimulation of downstream signaling pathways that promote wakefulness.
Caption: this compound signaling pathway via the OX2R.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing the poor solubility of a compound like this compound in an in vitro setting.
Caption: Troubleshooting workflow for poor in vitro solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 5. How this compound could transform narcolepsy treatment [asbmb.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Alkermes plc [investor.alkermes.com]
- 8. P033 Vibrance-3: safety and efficacy of this compound (ALKS 2680) in idiopathic hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C21H30N2O5S | CID 156417714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Alixorexton Off-Target Effects in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alixorexton, a selective orexin (B13118510) 2 receptor (OX2R) agonist. The guidance focuses on identifying and mitigating potential off-target effects to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ALKS 2680) is an investigational, orally active, selective agonist for the orexin 2 receptor (OX2R).[1][2] Orexin neuropeptides are central to promoting and maintaining wakefulness.[3] this compound mimics the action of endogenous orexin by binding to and activating OX2R, thereby stimulating wake-promoting pathways in the brain.[4][5] It is currently being developed for the treatment of narcolepsy and other central disorders of hypersomnolence.[6][7][8][9][10]
Q2: What are the known or potential off-target effects of this compound?
While this compound is described as a selective OX2R agonist, it may exhibit some activity at the orexin 1 receptor (OX1R).[11] The orexin system's role in functions beyond wakefulness, such as reward pathways, means that non-selective orexin receptor activation could lead to unintended behavioral effects.[4] Additionally, other oral OX2R agonists have been associated with adverse effects, such as liver-related issues, which warrants careful monitoring in cellular assays.[12] Common adverse events observed in clinical trials for this compound include pollakiuria (frequent urination), insomnia, and urinary urgency.[5][9]
Q3: Why is it important to assess for off-target effects when using this compound in my assays?
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise during in vitro and cellular assays involving this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Observed phenotype is inconsistent with known OX2R signaling.
If the experimental results do not align with the expected outcomes of OX2R activation (e.g., changes in neuronal excitability, downstream signaling cascades), consider the following troubleshooting steps:
-
Hypothesize Potential Cause: The phenotype might be mediated by off-target activation of the OX1R or another unrelated receptor.
-
Recommended Action & Experimental Protocol:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to OX2R in your cell system.
-
Use a Selective Antagonist: Co-treat with a highly selective OX2R antagonist. If the phenotype is reversed, it is likely on-target. If it persists, an off-target effect is probable.
-
Employ an Orthogonal Agonist: Use a structurally different OX2R agonist. If it reproduces the phenotype, it strengthens the evidence for an on-target effect.
-
Broad-Spectrum Receptor Screening: If available, screen this compound against a panel of G-protein coupled receptors (GPCRs) to identify potential off-target interactions.[14][15][16][17]
-
Issue 2: High levels of cytotoxicity or cell death observed.
Unexpected cell death can confound assay results. While this compound has been generally well-tolerated in clinical trials, in vitro systems can be more sensitive.
-
Hypothesize Potential Cause: The observed cytotoxicity could be an off-target effect, potentially related to mechanisms observed with other OX2R agonists, or it could be due to high concentrations of the compound.
-
Recommended Action & Experimental Protocol:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which toxicity occurs and compare it to the EC50 for OX2R activation.
-
Assess Liver Enzyme Function (in relevant cell types): If using cell types like hepatocytes, consider assays for liver toxicity markers (e.g., ALT, AST) given that other oral OX2R agonists have shown liver-related issues.[12]
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is not causing cytotoxicity.
-
Data Presentation: On-Target vs. Potential Off-Target Activity
The following table summarizes the expected on-target activity of this compound and highlights a key potential off-target to consider in your experimental design.
| Target | Expected Activity | Assay to Confirm | Potential Implication of Engagement |
| Orexin 2 Receptor (OX2R) | Agonist | Calcium Mobilization, cAMP Assay, Reporter Gene Assay | Increased wakefulness, regulation of sleep-wake cycles.[3][4] |
| Orexin 1 Receptor (OX1R) | Potential Agonist | Calcium Mobilization, cAMP Assay, Reporter Gene Assay | May influence reward pathways, feeding behavior, and other non-arousal functions.[4][18] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for OX2R Agonist Activity
This assay measures the increase in intracellular calcium following the activation of Gq-coupled GPCRs like OX2R.
-
Cell Preparation:
-
Seed cells stably expressing human OX2R (e.g., CHO-K1 or HEK293 cells) into a 96-well, black, clear-bottom plate at a density of 50,000 cells per well.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the this compound dilutions and immediately begin kinetic reading of fluorescence intensity.
-
An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[19][20][21]
-
-
Data Analysis:
-
Plot the change in fluorescence against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms target engagement by measuring the increased thermal stability of a protein when bound to a ligand.[22][23][24]
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble OX2R at each temperature point using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. World Sleep 2025 - Vibrance-1: A Randomized Phase 2 Study Evaluating Safety and Efficacy of the Orexin 2 Receptor Agonist this compound (ALKS 2680) in Patients with Narcolepsy Type 1 - Alkermes Medical Affairs [alkermesmedicalaffairs.com]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. P033 Vibrance-3: safety and efficacy of this compound (ALKS 2680) in idiopathic hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Alkermes plc [investor.alkermes.com]
- 10. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 | Alkermes plc [investor.alkermes.com]
- 11. medkoo.com [medkoo.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 14. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. GPCR Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 17. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 18. researchgate.net [researchgate.net]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
Interpreting unexpected results in Alixorexton experiments
Welcome to the technical support center for Alixorexton, a selective orexin (B13118510) 2 receptor (OX2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as ALKS 2680, is a selective, orally active, and brain-penetrant orexin 2 receptor (OX2R) agonist.[1] It mimics the endogenous neuropeptide orexin-A by binding to and activating the OX2R, a G-protein coupled receptor (GPCR), to promote wakefulness.[2] The orexin system is a key regulator of the sleep-wake cycle.[3]
Q2: Which cell lines are suitable for in vitro experiments with this compound?
A2: Commonly used cell lines for studying orexin receptors include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK-293) cells that have been stably transfected to express the human OX2R.[4][5] These cell lines are often used in drug discovery for high-throughput screening.[4]
Q3: What are the known downstream signaling pathways of the OX2R?
A3: The OX2R couples to multiple G-proteins, including Gq, Gs, and Gi.[2] Activation of these pathways can lead to the mobilization of intracellular calcium, modulation of cyclic AMP (cAMP) levels, and activation of the MAPK/ERK signaling cascade.[2][6]
Q4: What are the reported side effects of this compound in clinical trials that might be relevant for preclinical observations?
A4: In Phase 2 clinical trials, the most common treatment-emergent adverse events were generally mild to moderate. These included pollakiuria (frequent urination), insomnia, urinary urgency, dizziness, headache, salivary hypersecretion, and blurred vision.[7][8] Notably, events of insomnia and blurred vision were often transient, with insomnia largely occurring and resolving within the first week of dosing.[8]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Non-Sigmoidal or Unexpected Dose-Response Curve
In the Vibrance-2 clinical trial, a non-linear dose-response was observed in the Maintenance of Wakefulness Test (MWT), where the lowest dose showed a greater effect than higher doses. While this was a clinical observation, researchers may encounter non-standard dose-response curves in vitro.
-
Possible Causes & Troubleshooting Steps:
-
Compound Solubility/Stability: At higher concentrations, this compound may precipitate out of solution or degrade, leading to a loss of effect.
-
Recommendation: Visually inspect solutions for precipitation. Determine the solubility of this compound in your specific assay buffer. Consider using a different solvent or a lower concentration range. Test the stability of the compound in your assay conditions over time.
-
-
Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or internalization, resulting in a diminished response.
-
Recommendation: Reduce the incubation time with this compound. Perform a time-course experiment to find the optimal stimulation period before desensitization occurs.
-
-
Off-Target Effects: At high concentrations, this compound might engage with other receptors or cellular targets, leading to confounding effects.
-
Recommendation: Consult literature for known off-target binding profiles of this compound or similar OX2R agonists. If possible, use a lower, more selective concentration range.
-
-
Assay Artifacts: Issues with cell health, reagent concentration, or detection methods can lead to unreliable data.
-
Issue 2: High Variability or Low Signal-to-Noise Ratio in Functional Assays (e.g., Calcium Flux, cAMP)
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Cell Density: Too few cells will produce a weak signal, while too many cells can lead to a high background and a decreased assay window.
-
Recommendation: Perform a cell titration experiment to determine the optimal cell density for your specific assay.[9]
-
-
Inconsistent Agonist Stimulation:
-
Recommendation: Ensure consistent timing and mixing of this compound addition to all wells. Use automated liquid handling if possible.
-
-
Issues with Assay Buffer or Reagents:
-
Cell Line Instability: Receptor expression levels can change with passage number.
-
Recommendation: Use cells within a defined passage number range. Periodically re-validate receptor expression and function.
-
-
In Vivo Experiments (Mouse Models of Narcolepsy)
Issue 1: Difficulty in Reliably Measuring Cataplexy
-
Possible Causes & Troubleshooting Steps:
-
Inconsistent Definition of Cataplexy: Different labs may use varying criteria to define cataplexy-like behavior in mice.
-
Lack of Emotional Triggers: In humans, cataplexy is often triggered by strong emotions. This can be difficult to replicate in mice.
-
Recommendation: Introduce novel, palatable foods (like chocolate) or facilitate social interaction to potentially increase the frequency of cataplexy-like events.[13]
-
-
Distinguishing Cataplexy from Sleep: Brief episodes of REM sleep can be mistaken for cataplexy.
-
Recommendation: The requirement of at least 40 seconds of prior wakefulness helps to differentiate the two.[11] Simultaneous EEG/EMG recording is crucial.
-
-
Issue 2: Unexpected Behavioral Side Effects
-
Possible Causes & Troubleshooting Steps:
-
Dose-Related Effects: The observed clinical side effects like insomnia and increased urination may manifest in animal models.
-
Recommendation: Carefully observe animals for changes in sleep architecture (e.g., fragmented sleep, difficulty initiating sleep) and urinary output. A dose-response study can help identify a therapeutic window with minimal side effects.
-
-
Off-Target Engagement: As with in vitro studies, high doses may lead to off-target effects influencing behavior.
-
Recommendation: If unexpected behaviors are observed, consider potential off-target effects and test a lower dose.
-
-
Metabolic Effects: Orexin signaling is also involved in regulating metabolism and feeding behavior.
-
Recommendation: Monitor food and water intake, as well as body weight, especially in chronic studies.[14]
-
-
Data Summary Tables
Table 1: this compound (Vibrance-1) Phase 2 Clinical Trial Data for Narcolepsy Type 1 [8][15]
| Endpoint | 4 mg Dose | 6 mg Dose | 8 mg Dose | Placebo |
| Change from Baseline in MWT (minutes) | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - |
| Change from Baseline in ESS | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - |
| Weekly Cataplexy Rate | Numerical Improvement | Statistically Significant Improvement | Numerical Improvement | - |
Table 2: this compound (Vibrance-2) Phase 2 Clinical Trial Data for Narcolepsy Type 2 [7][16]
| Endpoint | 10 mg Dose | 14 mg Dose | 18 mg Dose | Placebo |
| Change from Baseline in MWT (minutes) | Clinically Meaningful Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - |
| Change from Baseline in ESS | Clinically Meaningful Improvement | Clinically Meaningful Improvement | Statistically Significant Improvement | - |
Experimental Protocols
Protocol 1: Representative In Vitro Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound in a cell line expressing OX2R (e.g., CHO-K1-hOX2R).
-
Cell Plating:
-
Seed CHO-K1-hOX2R cells into a 96-well or 384-well black-walled, clear-bottom plate at a pre-optimized density.
-
Incubate overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 1-2 hours at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at a concentration 5-10 times the final desired concentration.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Representative In Vivo Assessment of Wakefulness in a Mouse Model
This protocol provides a general workflow for assessing the wake-promoting effects of this compound in a narcoleptic mouse model (e.g., orexin/ataxin-3 mice).
-
Animal Preparation:
-
Surgically implant EEG/EMG electrodes for sleep stage recording.
-
Allow for a sufficient recovery period (e.g., 1-2 weeks).
-
Habituate the mice to the recording chambers and procedures.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at a specific time point (e.g., at the beginning of the dark/active phase).
-
Use a range of doses in a crossover or parallel-group design.
-
-
Post-Dosing Recording:
-
Record EEG/EMG data for at least 24 hours post-administration.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs.
-
Quantify the total time spent in wakefulness in the hours following drug administration.
-
Analyze sleep latency (time to first NREM sleep episode) and the frequency and duration of wake bouts.
-
Compare the effects of different this compound doses to the vehicle control.
-
Visualizations
Caption: Orexin 2 Receptor (OX2R) signaling cascade activated by this compound.
Caption: General workflow for an in vitro functional assay with this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. revvity.com [revvity.com]
- 5. Global analysis of gene expression mediated by OX1 orexin receptor signaling in a hypothalamic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A consensus definition of cataplexy in mouse models of narcolepsy. | Semantic Scholar [semanticscholar.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
Managing Alixorexton stability and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of Alixorexton (ALKS 2680).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (also known as ALKS 2680) is a potent and selective oral agonist of the orexin (B13118510) 2 receptor (OX2R).[1] The orexin system is a key regulator of wakefulness, and this compound is being investigated for the treatment of narcolepsy and other hypersomnia disorders.
2. What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Weight | 422.54 g/mol |
| Formula | C₂₁H₃₀N₂O₅S |
| Appearance | Solid |
| Purity | >98% (as determined by HPLC)[1] |
3. How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 6 Months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
4. What is the solubility of this compound?
This compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration |
| DMSO | 10 mM[1] |
For in vivo studies, a suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to achieve a concentration of 2 mg/mL.
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Potential Cause: The concentration you are trying to achieve may be too high, or the DMSO may have absorbed moisture.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which may reduce the solubility of this compound.[2]
-
Gentle warming of the solution to 37°C in a water bath for 5-10 minutes can aid dissolution.[2]
-
Vortexing or sonicating the solution for 5-10 minutes can also help to dissolve the compound.[2]
-
If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Issue 2: Precipitation is observed in the this compound DMSO stock solution after storage.
-
Potential Cause: This is a common issue with DMSO stock solutions, often caused by repeated freeze-thaw cycles or the absorption of water into the DMSO.[2]
-
Troubleshooting Steps:
-
Gently warm the vial to 37°C and vortex or sonicate to try to redissolve the precipitate.[2]
-
Visually inspect the solution to ensure it is clear before use. If precipitation persists, the actual concentration of your solution is likely lower than intended.[2]
-
Prevention: To avoid this issue, it is best practice to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2]
-
Issue 3: Inconsistent results in in vitro assays.
-
Potential Cause: Inconsistent results can arise from several factors, including degradation of the compound, inaccurate concentration of the stock solution, or issues with the assay itself.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Concentration Verification: If you have access to an analytical technique such as HPLC, you can verify the concentration of your stock solution.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments. For an OX2R agonist assay, a known agonist like Orexin-A can be used as a positive control.
-
DMSO Effects: Be mindful of the final concentration of DMSO in your assay, as high concentrations can have cytotoxic effects or interfere with the assay. It is advisable to keep the final DMSO concentration below 0.5%.
-
Below is a logical diagram to guide troubleshooting common issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solutions.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder (MW: 422.54 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 422.54 g/mol = 0.0042254 g = 4.23 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
-
Below is a diagram illustrating the workflow for preparing an this compound stock solution.
References
Troubleshooting Alixorexton's effects on cataplexy
Alixorexton Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals investigating the effects of this compound, a selective orexin (B13118510) 2 receptor (OX2R) agonist, on cataplexy and other symptoms of narcolepsy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly ALKS 2680) is an investigational, oral, selective orexin 2 receptor (OX2R) agonist.[1][2][3] Its mechanism involves mimicking the action of the neuropeptide orexin, which is deficient in individuals with narcolepsy type 1 (NT1).[4] Orexin is a master regulator of wakefulness; by activating the OX2R, this compound stimulates downstream wake-promoting pathways in the brain.[1][4] This action is intended to treat the core symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy.[1][5]
Q2: How does an OX2R agonist differ from orexin antagonists?
Their functions are opposite.
-
OX2R Agonists (e.g., this compound): Mimic orexin to activate the receptor and promote wakefulness.[4] These are developed for treating hypersomnia disorders like narcolepsy.[6]
-
Orexin Antagonists (e.g., Suvorexant, Lemborexant): Block orexin from binding to its receptors to suppress wakefulness and promote sleep.[7][8][9] These are used to treat insomnia.[7][8][10]
Q3: What is the clinical evidence for this compound's effect on cataplexy?
In the Phase 2 Vibrance-1 study for narcolepsy type 1, this compound demonstrated a numerical reduction in the mean weekly cataplexy rates (WCR) across all tested doses compared to placebo.[1][5][11] The 6 mg dose achieved statistical significance (p=0.005) at week six.[1][3] Notably, over 40% of participants receiving the 6 mg and 8 mg doses experienced a 100% reduction in cataplexy during the sixth week of the study.[5]
Q4: What are the most common adverse events observed in clinical trials with this compound?
In phase 2 studies, this compound was generally well-tolerated.[1][5] Most treatment-emergent adverse events (TEAEs) were reported as mild to moderate in severity.[1][12][13] The most frequently observed TEAEs included pollakiuria (frequent urination), insomnia, urinary urgency, dizziness, and headache.[13] No treatment-emergent serious adverse events were reported.[1]
Troubleshooting Guide for Preclinical & Clinical Research
This section addresses specific issues researchers may encounter when studying this compound's effect on cataplexy.
Issue 1: Suboptimal or No Reduction in Cataplexy Frequency
If your experiment fails to show a significant reduction in cataplexy events, consider the following factors:
-
Dose-Response Relationship: The effect of this compound on cataplexy is dose-dependent.[5][11] A lack of efficacy may indicate the dose is too low. Conversely, an excessively high dose could lead to other effects that might confound results.
-
Pharmacokinetics: Factors such as age, sex, and hepatic function can influence drug metabolism and exposure, though these were not found to be significant for some other orexin-related compounds like lemborexant.[7]
-
Recommendation: Ensure consistent administration protocols (e.g., time of day, relation to food intake). In clinical studies, this compound is administered once daily.[1] In preclinical models, characterize the pharmacokinetic profile to ensure adequate CNS exposure.
-
-
Cataplexy Triggers: The experimental environment must be conducive to triggering cataplexy events for an accurate assessment.
-
Recommendation: Utilize standardized and validated triggers appropriate for the model (e.g., positive emotional stimuli for narcoleptic canines) and ensure consistency across all experimental groups.
-
Issue 2: High Variability in Subject Response to this compound
Significant inter-individual variability can mask the true effect of the compound.
-
Baseline Severity: Subjects with very low baseline cataplexy rates may show a "floor effect," making it difficult to demonstrate a statistically significant reduction.
-
Recommendation: Ensure subjects meet a minimum threshold for weekly cataplexy events during the screening or baseline period. The Vibrance-1 study enrolled patients with a clear diagnosis of NT1.[5]
-
-
Concomitant Medications: Other medications could potentially interfere with this compound's mechanism or affect cataplexy independently.
-
Recommendation: Implement a washout period for prohibited medications prior to the study and carefully document all concomitant therapies.
-
Issue 3: Differentiating Adverse Events from Narcolepsy Symptoms
Some potential side effects could be misinterpreted or overlap with narcolepsy symptoms.
-
Dizziness vs. Pre-cataplectic Sensations: Patients sometimes report specific sensations prior to a cataplectic attack. This could be confused with the reported side effect of dizziness.[13]
-
Insomnia: While counterintuitive for a wake-promoting agent, insomnia was reported as a side effect.[13] This could be related to the timing of the dose or its duration of action.
-
Recommendation: Monitor sleep architecture using polysomnography or actigraphy. Administer the dose in the morning to align with the natural circadian rhythm for wakefulness.
-
Data from this compound Phase 2 Vibrance-1 Study (NT1)
Table 1: Efficacy Outcomes vs. Placebo at 6 Weeks
| Endpoint | 4 mg Dose | 6 mg Dose | 8 mg Dose |
|---|---|---|---|
| Mean Sleep Latency (MWT) | Statistically Significant (p<0.0001) | Statistically Significant (p<0.0001) | Statistically Significant (p<0.0001) |
| Epworth Sleepiness Scale (ESS) | Statistically Significant (p<0.0001) | Statistically Significant (p<0.0001) | Statistically Significant (p<0.0001) |
| Weekly Cataplexy Rate (WCR) | Numerical Improvement | Statistically Significant (p=0.005) | Numerical Improvement |
| Narcolepsy Severity Scale (NSS) | Statistically Significant (p<0.001) | Statistically Significant (p<0.001) | Statistically Significant (p<0.001) |
| Cognitive Complaints (BC-CCI) | Statistically Significant (p<0.0001) | Statistically Significant (p<0.0001) | Statistically Significant (p<0.0001) |
Data synthesized from multiple sources.[1][3][5][11]
Experimental Protocols & Visualizations
Protocol: Assessing Cataplexy in a Canine Model of Narcolepsy
This protocol provides a generalized framework for evaluating the anti-cataplectic effects of a compound like this compound in the Doberman pinscher model of narcolepsy.
-
Subject Selection: Use purpose-bred narcoleptic Dobermans with a consistent and frequent rate of spontaneous and emotion-induced cataplexy.
-
Baseline Measurement: For a 2-week period, quantify the number and duration of cataplexy attacks. Record events using continuous video monitoring and electromyography (EMG) to detect muscle atonia.
-
Cataplexy Induction (Food-Elicited Cataplexy Test - FECT):
-
Present subjects with highly palatable food items in a standardized test arena.
-
Record the latency to the first cataplectic attack and the total number of attacks within a 10-minute period.
-
Perform this test daily to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound or placebo orally once daily in the morning.
-
Use a crossover design where each dog receives all treatment doses and placebo, separated by an adequate washout period.
-
-
Treatment Assessment:
-
Continue daily FECT and 24/7 video/EMG monitoring throughout the treatment period.
-
The primary endpoint is the change from baseline in the number of cataplectic attacks.
-
Secondary endpoints include the duration of attacks and latency to the first attack in the FECT.
-
-
Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound against placebo.
Diagrams
References
- 1. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 | Alkermes plc [investor.alkermes.com]
- 2. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 3. sleepworldmagazine.com [sleepworldmagazine.com]
- 4. How this compound could transform narcolepsy treatment [asbmb.org]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 8. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. uspharmacist.com [uspharmacist.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. sleepreviewmag.com [sleepreviewmag.com]
Alixorexton Efficacy Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining protocols related to Alixorexton efficacy testing. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, investigational, oral, selective orexin (B13118510) 2 receptor (OX2R) agonist.[1][2][3] It is designed to mimic the action of the neuropeptide orexin, which is crucial for maintaining wakefulness and regulating the sleep-wake cycle.[2][4] In conditions like narcolepsy, where orexin-producing neurons may be impaired, this compound aims to restore wakefulness by directly stimulating the OX2R.[2]
Q2: What are the primary efficacy endpoints used in this compound clinical trials?
The dual primary endpoints consistently used in the Vibrance-1 and Vibrance-2 clinical trials for narcolepsy type 1 (NT1) and type 2 (NT2) are:
-
Maintenance of Wakefulness Test (MWT): This measures the ability to stay awake in a quiet, dark environment. The key metric is the change from baseline in mean sleep latency.[1][5][6][7][8][9]
-
Epworth Sleepiness Scale (ESS): This is a self-administered questionnaire that assesses the severity of excessive daytime sleepiness.[1][5][6][8][9][10]
Q3: What are the reported side effects of this compound in clinical studies?
In clinical trials, this compound has been generally well-tolerated.[1][5][6][11] The most common treatment-emergent adverse events (TEAEs) reported were typically mild to moderate in severity and include pollakiuria (frequent urination), insomnia, urinary urgency, dizziness, and headache.[5][6][11] No serious treatment-emergent adverse events were reported in the Vibrance-2 study.[5][6]
Troubleshooting Guide
Problem 1: High variability or weaker-than-expected efficacy in preclinical models.
-
Potential Cause: Animal-Specific Factors
-
Solution: The genetic background of rodent models can significantly influence their response to orexin system modulators. It is crucial to use a consistent and well-characterized strain for all experiments.[12] Additionally, consider potential sex-based differences in sleep architecture and either use a single sex or power the study sufficiently to analyze sexes separately.[12]
-
-
Potential Cause: Environmental and Procedural Stress
-
Solution: Stress can significantly alter sleep-wake patterns in animal models. Ensure an adequate habituation period for animals to the experimental setup (e.g., recording chambers) to mitigate the "first-night effect."[12] Minimize handling stress by implementing consistent and gentle handling procedures. Maintain a stable and controlled environment, including temperature, humidity, light, and sound, throughout the study.[12]
-
-
Potential Cause: Dosing and Administration Issues
-
Solution: The timing of drug administration can be critical. Efficacy may be influenced by the circadian cycle, with endogenous orexin levels fluctuating. Administer this compound at a consistent time relative to the light-dark cycle.[12] If using oral administration, be aware of potential variability in absorption. Ensure a consistent and validated formulation protocol.[12]
-
Problem 2: Difficulty in translating preclinical findings to clinical outcomes.
-
Potential Cause: Mismatch in Animal Models
-
Solution: Traditional animal models may not fully replicate the chronic and complex nature of human sleep disorders like narcolepsy.[13][14] Consider using more advanced models, such as those incorporating genetic modifications (e.g., CRISPR-edited models) or circuit-level tools like optogenetics and chemogenetics, to better align with the human condition.[13][14]
-
-
Potential Cause: Oversimplified Behavioral Readouts
-
Solution: While measures like total sleep time are important, they may not capture the full picture of efficacy. Incorporate more nuanced assessments, such as polysomnography (EEG/EMG) to analyze sleep architecture (NREM/REM stages), and consider behavioral tests that parallel clinical endpoints like the MWT.
-
Data Presentation
This compound Clinical Trial Efficacy Data Summary
Table 1: Vibrance-1 Study (Narcolepsy Type 1)
| Dose Group | Primary Endpoint: Change in Mean Sleep Latency (MWT) at Week 6 | Key Secondary Endpoint: Change in Epworth Sleepiness Scale (ESS) |
| Placebo | Baseline Mean: ~3 minutes | - |
| 4 mg | Statistically significant improvement (p<0.0001)[7] | Statistically significant improvement |
| 6 mg | Statistically significant improvement (p<0.0001)[7] | Statistically significant improvement |
| 8 mg | Statistically significant improvement (p<0.0001)[7] | Statistically significant improvement |
| Note: All dose groups achieved a mean sleep latency of ≥20 minutes, considered normative wakefulness.[15] |
Table 2: Vibrance-2 Study (Narcolepsy Type 2)
| Dose Group | Primary Endpoint: Change in Mean Sleep Latency (MWT) at Week 8 | Primary Endpoint: Change in Epworth Sleepiness Scale (ESS) at Week 8 |
| Placebo | - | - |
| 10 mg | Clinically meaningful improvement | Clinically meaningful improvement |
| 14 mg | Statistically significant improvement (p<0.05)[5][6][11] | Clinically meaningful improvement |
| 18 mg | Statistically significant improvement (p<0.05)[5][6][11] | Statistically significant improvement (p<0.05)[5][6][11] |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure the ability to remain awake for a defined period.
Methodology:
-
Patient Preparation: Patients should abstain from caffeine (B1668208) and other stimulants for at least 24 hours prior to the test. A standardized light meal is recommended at least 1 hour before the first trial.
-
Environment: The test is conducted in a quiet, dark, and temperature-controlled room. The patient is seated comfortably in a bed or chair.
-
Procedure: The test consists of four trials, typically conducted at 2-hour intervals (e.g., 9 AM, 11 AM, 1 PM, 3 PM).
-
Instructions: For each trial, the patient is instructed to sit quietly and try to remain awake for as long as possible, without using any extraordinary measures to prevent sleep onset.
-
Data Acquisition: Polysomnography (EEG, EOG, EMG) is used to monitor for sleep onset.
-
Trial Termination: A trial is terminated after 40 minutes if no sleep occurs, or after unequivocal sleep is detected. "Unequivocal sleep" is often defined as three consecutive 30-second epochs of stage N1 sleep or any single epoch of any other stage of sleep.
-
Endpoint Calculation: The primary endpoint is the mean sleep latency across the four trials.
Epworth Sleepiness Scale (ESS)
Objective: To subjectively quantify the general level of daytime sleepiness.
Methodology:
-
Questionnaire: The ESS is a self-administered questionnaire consisting of 8 questions.[10]
-
Scoring: Patients rate their likelihood of dozing or falling asleep in different common situations on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).
-
Situations: The situations include activities like sitting and reading, watching TV, sitting inactive in a public place, as a passenger in a car for an hour without a break, etc.
-
Endpoint Calculation: The total score is calculated by summing the scores for all 8 situations. The maximum score is 24. A score of 10 or less is generally considered to be within the normal range.[10]
Visualizations
Caption: this compound acts as an agonist at the Orexin 2 Receptor (OX2R).
References
- 1. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Nasdaq [nasdaq.com]
- 2. How this compound could transform narcolepsy treatment [asbmb.org]
- 3. drughunter.com [drughunter.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 | Alkermes plc [investor.alkermes.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 [prnewswire.com]
- 9. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Preclinical models of insomnia: advances, limitations, and future directions for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
Validation & Comparative
A Comparative Guide to Alixorexton and Other Orexin Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin (B13118510) signaling pathway and its role in regulating wakefulness has paved the way for a new class of therapeutic agents for sleep-wake disorders like narcolepsy. Orexin agonists, which aim to replace the deficient orexin neuropeptides in narcolepsy type 1 (NT1), represent a promising, potentially disease-modifying treatment approach. This guide provides a comparative overview of Alixorexton (ALKS 2680), a selective orexin 2 receptor (OX2R) agonist in development by Alkermes, and other notable orexin agonists that have entered clinical investigation.
Orexin Signaling Pathway
The orexin system consists of two neuropeptides, orexin-A and orexin-B, which act on two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). These receptors are distributed throughout the brain and are involved in regulating various physiological functions, including wakefulness, appetite, and reward. Activation of OX2R is considered to be the primary driver of wakefulness.
Preclinical Pharmacology
The preclinical profile of an orexin agonist, particularly its potency and selectivity for OX2R over OX1R, is a critical determinant of its potential therapeutic window and side-effect profile. The following table summarizes available preclinical data for this compound and other key orexin agonists.
| Compound | Developer | Target | In Vitro Potency (EC50) | Selectivity (vs. OX1R) |
| This compound (ALKS 2680) | Alkermes | OX2R Agonist | Potent (specific EC50 not disclosed) | ~5,000-fold[1] |
| Danavorexton (B3325393) (TAK-925) | Takeda | OX2R Agonist | 5.5 nM | >5,000-fold |
| Firazorexton (B3326018) (TAK-994) | Takeda | OX2R Agonist | 19 nM | >700-fold[2] |
| Oveporexton (TAK-861) | Takeda | OX2R Agonist | 2.5 nM[3] | Selective for OX2R |
| ORX750 | Centessa Pharmaceuticals | OX2R Agonist | 0.11 nM | 9,800-fold |
Clinical Development and Efficacy
The clinical development of orexin agonists has primarily focused on narcolepsy type 1 and 2, with some exploration into idiopathic hypersomnia. The primary endpoints in these trials are typically the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).
| Compound | Development Status | Indication(s) | Key Efficacy Findings (vs. Placebo) |
| This compound (ALKS 2680) | Phase 2 | NT1, NT2, IH | NT1: Statistically significant, dose-dependent improvements in MWT sleep latency.[4] NT2: Statistically significant improvements in MWT and ESS at the highest dose.[5] |
| Danavorexton (TAK-925) | Phase 2 (some trials stopped)[6] | Narcolepsy, IH, Sleep Apnea | Dose-dependent increases in MWT sleep latency in NT1 and NT2.[7] |
| Firazorexton (TAK-994) | Discontinued (B1498344) | Narcolepsy | Significant improvements in MWT and ESS.[8][9] |
| Oveporexton (TAK-861) | Phase 3 | NT1 | Statistically significant and clinically meaningful improvements in MWT and ESS.[10][11][12] |
| ORX750 | Phase 2 Initiated[13] | Narcolepsy, IH | Phase 1 in sleep-deprived healthy volunteers showed significant improvements in MWT.[14] |
Safety and Tolerability
The safety profile of orexin agonists is a key area of investigation. While generally well-tolerated in early studies, some compounds have faced challenges.
| Compound | Key Safety and Tolerability Findings |
| This compound (ALKS 2680) | Generally well-tolerated in Phase 1 and 2 studies.[15] Most common adverse events were mild to moderate and included pollakiuria, insomnia, and urinary urgency.[16] |
| Danavorexton (TAK-925) | Generally well-tolerated in Phase 1 studies. |
| Firazorexton (TAK-994) | Development discontinued due to drug-induced liver injury observed in Phase 2 trials. [2][9] |
| Oveporexton (TAK-861) | Generally safe and well-tolerated in Phase 2. The most common treatment-emergent adverse events were insomnia, urinary urgency and frequency, and salivary hypersecretion.[11][12] No cases of hepatotoxicity or visual disturbances reported in the Phase 2b trial.[11][12] |
| ORX750 | Favorable safety and tolerability profile in Phase 1, with no observations of frequently reported on-target adverse events associated with other OX2R agonists, and no cases of hepatotoxicity or visual disturbances. |
Pharmacokinetics
The pharmacokinetic profile of an oral orexin agonist is crucial for its dosing regimen and overall therapeutic effect. An ideal profile would involve rapid absorption and a half-life sufficient to maintain wakefulness throughout the day with once-daily dosing, without causing insomnia at night.
| Compound | Route of Administration | Key Pharmacokinetic Characteristics |
| This compound (ALKS 2680) | Oral | Biphasic distribution/elimination with a terminal half-life suitable for once-daily dosing.[15] |
| Danavorexton (TAK-925) | Intravenous | Elimination half-life of approximately 3.3–5.1 hours.[17] |
| Firazorexton (TAK-994) | Oral | Orally active. |
| Oveporexton (TAK-861) | Oral | Orally available.[3] |
| ORX750 | Oral | Rapid absorption, with plasma concentrations peaking at 2 hours after the first dose.[18][19] |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of the ability to stay awake. The test typically consists of four trials conducted at two-hour intervals. In each trial, the patient is seated in a quiet, dimly lit room and instructed to try to remain awake for a specified period (often 20 or 40 minutes). The primary outcome is the sleep latency, which is the time from the start of the trial to the first signs of sleep, as measured by polysomnography.
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight different common situations.[7][18][15][20] The patient rates each situation on a 4-point scale (0 = would never doze; 3 = high chance of dozing).[18][15] The total score ranges from 0 to 24, with a score greater than 10 generally indicating excessive daytime sleepiness.[15]
In Vitro Receptor Agonist Assays (Calcium Mobilization)
The potency of orexin agonists is often determined using in vitro cell-based assays that measure the downstream signaling of receptor activation. A common method is the calcium mobilization assay. In this assay, cells engineered to express the orexin receptor of interest (e.g., OX2R) are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, a signaling cascade is initiated that leads to an increase in intracellular calcium concentration. This change in calcium levels is detected as a change in fluorescence, which can be quantified to determine the agonist's potency (EC50).
Conclusion
This compound is a promising, orally active, and highly selective OX2R agonist that has demonstrated clinically meaningful improvements in wakefulness and excessive daytime sleepiness in patients with narcolepsy. Its safety and pharmacokinetic profile appear suitable for once-daily dosing. The landscape of orexin agonist development is dynamic, with several other potent and selective compounds progressing through clinical trials. The discontinuation of firazorexton due to liver toxicity highlights the importance of careful safety monitoring for this class of drugs. As more data from ongoing and future studies become available, a clearer picture of the comparative efficacy and safety of these novel therapies will emerge, offering new hope for patients with debilitating sleep-wake disorders.
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. Firazorexton - Wikipedia [en.wikipedia.org]
- 3. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investor.alkermes.com [investor.alkermes.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - - Practical Neurology [practicalneurology.com]
- 11. takeda.com [takeda.com]
- 12. neurologylive.com [neurologylive.com]
- 13. neurologylive.com [neurologylive.com]
- 14. neurology.org [neurology.org]
- 15. O013 Preliminary Results from a Phase 1 Study of ALKS 2680, an Orexin-2 receptor Agonist, in Healthy Participants and Patients with Narcolepsy or Idiopathic Hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 17. Danavorexton - Wikipedia [en.wikipedia.org]
- 18. sleepreviewmag.com [sleepreviewmag.com]
- 19. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 20. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PMC [pmc.ncbi.nlm.nih.gov]
Alixorexton in Narcolepsy: A Comparative Analysis of Efficacy in Type 1 vs. Type 2
An in-depth examination of the clinical trial data for the selective orexin (B13118510) 2 receptor agonist, alixorexton, reveals promising but differential efficacy in the treatment of narcolepsy type 1 (NT1) and narcolepsy type 2 (NT2). This guide provides a comprehensive comparison of the available clinical data, experimental protocols, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.
This compound, an investigational oral, selective orexin 2 receptor (OX2R) agonist, has been evaluated in two key Phase 2 clinical trials: the Vibrance-1 study in patients with NT1 and the Vibrance-2 study in patients with NT2.[1][2][3][4][5] These studies assessed the efficacy of this compound in improving wakefulness and reducing excessive daytime sleepiness, the hallmark symptoms of narcolepsy.
Quantitative Efficacy Data
The following tables summarize the key efficacy endpoints from the Vibrance-1 and Vibrance-2 studies.
Table 1: Efficacy of this compound in Narcolepsy Type 1 (Vibrance-1 Study)
| Efficacy Endpoint | Baseline | 4 mg this compound | 6 mg this compound | 8 mg this compound | Placebo |
| Mean Sleep Latency (MWT, minutes) | ~3 minutes | ~24 minutes | ~26 minutes | ~28 minutes | No improvement |
| Epworth Sleepiness Scale (ESS) | 18.5 | Sustained in normal range (≤10) | Sustained in normal range (≤10) | Sustained in normal range (≤10) | N/A |
| Weekly Cataplexy Rate (WCR) | N/A | Numerical improvement | Statistically significant improvement | Numerical improvement | N/A |
| Cataplexy Resolution | N/A | N/A | >40% with 100% reduction | >40% with 100% reduction | N/A |
Data from the Vibrance-1 study presented at the World Sleep Congress 2025.[6][7]
Table 2: Efficacy of this compound in Narcolepsy Type 2 (Vibrance-2 Study)
| Efficacy Endpoint | 10 mg this compound | 14 mg this compound | 18 mg this compound | Placebo |
| Mean Sleep Latency (MWT) | Clinically meaningful improvement | Statistically significant improvement (p<0.05) | Statistically significant improvement (p<0.05) | N/A |
| Epworth Sleepiness Scale (ESS) | Clinically meaningful improvement | Clinically meaningful improvement | Statistically significant improvement (p<0.05) | N/A |
Detailed quantitative data for the Vibrance-2 study are not yet fully available in the public domain. The table reflects the reported top-line results.[4][5]
Experimental Protocols
Vibrance-1 Study (NT1)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[8][9][10]
-
Participants: 92 adult patients with a diagnosis of narcolepsy type 1.[8][9]
-
Treatment: Participants were randomized to receive one of three doses of this compound (4 mg, 6 mg, or 8 mg) or a placebo, administered orally once daily for six weeks.[8][9]
-
Primary Endpoint: The primary endpoint was the change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week six.[2][9]
-
Secondary Endpoints: Secondary endpoints included the change from baseline in the Epworth Sleepiness Scale (ESS) score and the mean weekly cataplexy rate.[2][9]
Vibrance-2 Study (NT2)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study.[4][5]
-
Participants: 93 adult patients with a diagnosis of narcolepsy type 2.[4][5]
-
Treatment: Participants were randomized to receive one of three doses of this compound (10 mg, 14 mg, or 18 mg) or a placebo, administered orally once daily for eight weeks.[4][5]
-
Primary Endpoints: The dual primary endpoints were the change from baseline in mean sleep latency on the MWT and the change from baseline in the ESS score at week eight.[5]
-
Clinical Trial Registration: NCT06555783.[4]
Mechanism of Action and Signaling Pathway
Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons in the hypothalamus. Orexin is a neuropeptide that plays a crucial role in promoting wakefulness. This compound acts as a selective agonist for the orexin 2 receptor (OX2R), mimicking the function of endogenous orexin and thereby activating wakefulness-promoting pathways in the brain.[11][12][13] In Narcolepsy Type 2, orexin levels are typically normal, suggesting a potential dysfunction in the orexin signaling pathway itself. By directly stimulating the OX2R, this compound may help to overcome this downstream signaling deficit.[14]
Orexin signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The clinical trials for this compound followed a standardized workflow to assess its safety and efficacy.
Generalized experimental workflow for the this compound Phase 2 clinical trials.
Logical Relationship: Efficacy Comparison
The available data suggests a robust and dose-dependent effect of this compound in NT1, with significant improvements in both objective (MWT) and subjective (ESS) measures of wakefulness, as well as a reduction in cataplexy. In NT2, while clinically meaningful improvements were observed across all doses, statistical significance for both MWT and ESS was reached at the higher doses. This may suggest a differential dose-response relationship between the two narcolepsy subtypes.
References
- 1. Alkermes to present phase 2 Vibrance-1 data on this compound in narcolepsy type 1 at World Sleep 2025 - Medical Update Online [medicalupdateonline.com]
- 2. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 [prnewswire.com]
- 3. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 [prnewswire.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Alkermes reports positive results from Vibrance-2 phase 2 study of once-daily this compound in patients with narcolepsy type 2 [pharmabiz.com]
- 6. Alkermes One Ups Takeda in Narcolepsy, Clearing Cognitive Impairments in Mid-Stage Trial - BioSpace [biospace.com]
- 7. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Nasdaq [nasdaq.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Alkermes to Showcase Phase 2 Vibrance-1 Data on this compound at World Sleep Congress 2025 [clival.com]
- 10. alkermesmedicalaffairs.com [alkermesmedicalaffairs.com]
- 11. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 12. JCI - Orexin neurons suppress narcolepsy via 2 distinct efferent pathways [jci.org]
- 13. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. investor.alkermes.com [investor.alkermes.com]
Validating Alixorexton's Selectivity for the Orexin 2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, with its two G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep-wake states, appetite, and reward pathways. Therapeutic modulation of this system has led to the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Alixorexton (ALKS 2680), a novel investigational agent, represents a different therapeutic approach as a selective OX2R agonist. This guide provides a comparative analysis of this compound's selectivity for OX2R against established DORAs, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Selectivity
The selectivity of a compound for its target receptor is paramount for maximizing therapeutic efficacy while minimizing off-target effects. In the context of orexin-targeting therapeutics, the degree of selectivity for OX1R versus OX2R can significantly influence the pharmacological profile.
This compound: A Highly Selective OX2R Agonist
Preclinical data from in vitro studies using Chinese Hamster Ovary (CHO) cells have demonstrated that this compound is a highly potent and selective OX2R agonist. It exhibits over 5,000-fold greater selectivity for OX2R compared to OX1R.[1] Furthermore, this compound has been shown to be more than 10-fold more potent than the endogenous ligand orexin A at OX2R.[1] This high degree of selectivity suggests a targeted mechanism of action, primarily engaging the signaling pathways mediated by OX2R.
Dual Orexin Receptor Antagonists (DORAs): A Comparative Overview
In contrast to the selective agonism of this compound, several approved medications for insomnia act as dual antagonists of both OX1R and OX2R. The following table summarizes the binding affinities of three prominent DORAs.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1R/OX2R) |
| Suvorexant | 0.55 | 0.35 | 1.57 |
| Lemborexant | 6.1 | 2.6 | 2.35 |
| Daridorexant | 0.5 | 0.8 | 0.625 |
Note: Ki values represent the equilibrium dissociation constant, with lower values indicating higher binding affinity.
Experimental Protocols
The validation of a compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the standard protocols for assessing binding affinity and functional activity at orexin receptors.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for the orexin receptors by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing either human OX1R or OX2R.
-
Harvest cells and homogenize in a lysis buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-suvorexant), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization for Determining Potency (EC50/IC50)
This assay measures the functional activity of a compound by quantifying the change in intracellular calcium concentration following receptor activation or inhibition.
Experimental Workflow:
Detailed Steps:
-
Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing either human OX1R or OX2R into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove the extracellular dye.
-
-
Compound Addition and Measurement:
-
For agonist testing (this compound): Use an automated fluorescence plate reader (e.g., a FLIPR instrument) to add varying concentrations of the test compound to the wells and immediately begin measuring fluorescence intensity.
-
For antagonist testing (DORAs): Pre-incubate the cells with varying concentrations of the test compound for a defined period before adding a fixed concentration of an orexin agonist (e.g., orexin-A) and measuring the fluorescence response.
-
Record fluorescence changes over time to capture the peak calcium response.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
Orexin Receptor Signaling Pathways
The binding of an agonist or antagonist to the orexin receptors initiates or blocks distinct intracellular signaling cascades.
Agonist-Mediated Signaling (this compound):
Upon binding of an agonist like this compound to OX2R, the receptor undergoes a conformational change, leading to the activation of G proteins, primarily Gq/11 and Gi/o. This initiates downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal depolarization and the promotion of wakefulness.
References
Investigational Orexin Agonist Alixorexton Demonstrates Favorable Safety Profile in Phase 2 Trials for Narcolepsy
Dublin, Ireland - Alixorexton, a novel, investigational orexin (B13118510) 2 receptor (OX2R) agonist, has shown a generally well-tolerated safety profile in recent Phase 2 clinical trials for the treatment of narcolepsy. This comparison guide provides an objective analysis of this compound's safety data from the VIBRANCE-1 and VIBRANCE-2 studies and contrasts it with other established sleep disorder medications, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, being developed by Alkermes, is a selective oral agonist that mimics the action of orexin, a neuropeptide that regulates wakefulness. Its mechanism of action is distinct from many current sleep disorder therapies. The VIBRANCE-1 study (NCT06358950) evaluated this compound in patients with narcolepsy type 1 (NT1), while the VIBRANCE-2 study (NCT06555783) focused on patients with narcolepsy type 2 (NT2).
Comparative Safety Analysis
The safety profile of this compound from the Phase 2 trials indicates that the most common treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.[1][2] No serious TEAEs were reported in these studies.[1][2] The most frequently observed TEAEs included pollakiuria (abnormally frequent urination), insomnia, urinary urgency, dizziness, and headache.[2][3]
To provide a comprehensive perspective, the following table summarizes the incidence of common adverse events for this compound and a range of other medications used to treat sleep disorders.
| Adverse Event | This compound (Orexin Agonist) | Daridorexant (Orexin Antagonist) | Lemborexant (Orexin Antagonist) | Eszopiclone (Non-benzodiazepine) | Zolpidem (Non-benzodiazepine) | Ramelteon (Melatonin Agonist) | Temazepam (Benzodiazepine) |
| Dizziness | Reported[2][3] | - | - | 1-7% | 1-5% | 4%[4] | 7.8% (overall AEs)[5] |
| Headache | Reported[2][3] | 5-7% | - | 13.9%[6] | 7% | - | - |
| Somnolence/Drowsiness | - | 6-7% | 7-11% | 4%[7] | 2-8% | 3%[4] | 9.1% |
| Fatigue | - | 6% | - | - | - | 3%[4] | - |
| Nausea | - | - | - | - | 1-3% | 3%[4] | - |
| Insomnia | Reported[2][3] | - | - | - | - | 3%[4] | - |
| Dry Mouth | - | - | - | 4-7%[7] | 3% | - | - |
| Unpleasant Taste | - | - | - | 12.4-34%[6][7] | - | - | - |
| Pollakiuria | Reported[2][3] | - | - | - | - | - | - |
| Urinary Urgency | Reported[2][3] | - | - | - | - | - | - |
| Blurred Vision | Reported[1] | - | - | - | - | - | - |
| Salivary Hypersecretion | Reported[1] | - | - | - | - | - | - |
Note: Incidence rates for this compound from the VIBRANCE studies have not been publicly quantified in detail. The table reflects this by indicating "Reported" for the most common TEAEs. Data for other medications are sourced from prescribing information and clinical trial publications.
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to facilitate a deeper understanding of the data.
This compound: VIBRANCE-1 and VIBRANCE-2 Studies
The VIBRANCE-1 and VIBRANCE-2 trials were Phase 2, randomized, double-blind, placebo-controlled, dose-ranging studies.
-
VIBRANCE-1 (NCT06358950): This study enrolled approximately 80 adults with narcolepsy type 1.[8][9] Participants were randomized to receive one of three doses of this compound (4 mg, 6 mg, or 8 mg) or a placebo once daily for six weeks.[9] The primary endpoint was the change from baseline in the Maintenance of Wakefulness Test (MWT).[9] Secondary endpoints included changes in the Epworth Sleepiness Scale (ESS) score, weekly cataplexy rates, and the incidence of adverse events.[9]
-
VIBRANCE-2 (NCT06555783): This study enrolled approximately 80 adults with narcolepsy type 2.[10] Participants were randomized to receive one of three doses of Alixorex_ton (10 mg, 14 mg, or 18 mg) or a placebo once daily for eight weeks.[10] The dual primary endpoints were the change from baseline in the MWT and the ESS score.[11] Safety and tolerability were assessed as secondary endpoints.[11]
Both studies included an open-label extension period to gather longer-term safety data.[12]
Comparator Medications: Study Designs
The safety data for the comparator medications are derived from their respective pivotal Phase 3, randomized, double-blind, placebo-controlled trials. These studies typically involved hundreds to over a thousand patients with insomnia and evaluated various doses against a placebo over several weeks to months. Key assessments included polysomnography, patient-reported sleep outcomes, and comprehensive safety monitoring, including the incidence and severity of adverse events.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental workflow of its Phase 2 trials, the following diagrams are provided.
Conclusion
The available Phase 2 data for this compound suggest a safety profile that is distinct from many existing sleep disorder medications. The absence of serious treatment-emergent adverse events and the mild-to-moderate nature of the most common side effects are promising. However, a full quantitative comparison is pending the release of detailed incidence rates from the VIBRANCE studies. As this compound progresses into Phase 3 trials, a more comprehensive understanding of its long-term safety and tolerability will emerge, further clarifying its potential role in the management of narcolepsy and other hypersomnolence disorders. Researchers and clinicians will be watching these developments closely.
References
- 1. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | MarketScreener [marketscreener.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. bio-research.ai [bio-research.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Temazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zolpidem Capsule: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. neurologylive.com [neurologylive.com]
- 9. Alkermes Announces Initiation of Vibrance-1 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 1 [prnewswire.com]
- 10. s23.q4cdn.com [s23.q4cdn.com]
- 11. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 12. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 | Alkermes plc [investor.alkermes.com]
A Comparative Analysis of Alixorexton and Other Orexin System Modulators in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for Alixorexton, a novel orexin (B13118510) 2 receptor (OX2R) agonist, with other orexin system modulators. The information is intended to offer an objective overview of the performance and experimental protocols of these compounds, supported by available clinical data.
Introduction to Orexin System Modulation
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and appetite.[1] Dysregulation of this system is implicated in sleep-wake disorders such as narcolepsy, which is characterized by excessive daytime sleepiness (EDS) and, in the case of type 1 narcolepsy (NT1), cataplexy.[1] this compound (ALKS 2680) is a selective OX2R agonist being developed for the treatment of narcolepsy and other hypersomnolence disorders.[2][3] This guide compares its clinical trial findings with those of other orexin receptor agonists and antagonists that have been evaluated in clinical studies.
Orexin Signaling Pathway
The following diagram illustrates the mechanism of action of orexin agonists and antagonists within the orexin signaling pathway. Orexin peptides, released from neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors on downstream neurons, promoting wakefulness. Orexin receptor agonists mimic this action, while antagonists block it.
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound and comparator orexin system modulators.
Orexin Receptor Agonists in Narcolepsy
This table compares the efficacy of this compound with other orexin receptor agonists investigated for the treatment of narcolepsy.
| Drug (Trial) | Indication | Dose(s) | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| This compound (Vibrance-1)[4][5][6][7] | Narcolepsy Type 1 | 4 mg, 6 mg, 8 mg (once daily) | Change from baseline in Mean Sleep Latency on the Maintenance of Wakefulness Test (MWT) at Week 6 | Statistically significant and dose-dependent improvements in MWT vs. placebo (p<0.0001 at all doses). Mean sleep latency increased to >20 minutes (normative wakefulness). |
| Change from baseline in Epworth Sleepiness Scale (ESS) score at Week 6 | Statistically significant improvements in ESS vs. placebo. | |||
| Change from baseline in weekly cataplexy rate (WCR) | Numerical improvements in WCR; 6 mg dose reached statistical significance. | |||
| This compound (Vibrance-2)[8][9][10][11][12][13] | Narcolepsy Type 2 | 10 mg, 14 mg, 18 mg (once daily) | Change from baseline in MWT and ESS at Week 8 | Statistically significant improvements in MWT (14 mg and 18 mg doses) and ESS (18 mg dose) vs. placebo (p<0.05). |
| TAK-994 (Phase 2)[14][15][16][17][18][19] | Narcolepsy Type 1 | 30 mg, 90 mg, 180 mg (twice daily) | Change from baseline in MWT at Week 8 | Statistically significant improvements in MWT vs. placebo (p<0.001 for all doses). |
| Change from baseline in ESS score at Week 8 | Statistically significant improvements in ESS vs. placebo. | |||
| Change from baseline in weekly cataplexy rate | Statistically significant reductions in WCR vs. placebo. | |||
| Danavorexton (B3325393) (TAK-925) (Phase 1b)[2][20][21][22][23][24][25] | Healthy, Sleep-Deprived Adults | 44 mg, 112 mg (intravenous infusion) | Mean sleep latency on MWT | Statistically superior wake-promoting effects vs. placebo (p<0.001). |
| Narcolepsy Type 1 & 2 | 11 mg, 44 mg (intravenous infusion) | Mean sleep latency on MWT | Dose-dependent increases in MWT sleep latency in both NT1 and NT2 patients. |
Dual Orexin Receptor Antagonists (DORAs) in Insomnia
This table summarizes the efficacy of DORAs, which are approved for insomnia, providing a contrast in the therapeutic application of orexin modulation.
| Drug | Dose(s) | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| Suvorexant [18][26] | 15 mg, 20 mg (non-elderly/elderly adjusted) | Change from baseline in Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO) | Significantly improved LPS and WASO compared to placebo at Month 1 and Month 3. |
| Lemborexant [3][21][27][28][29] | 5 mg, 10 mg | Change from baseline in LPS and WASO | Significantly improved LPS and WASO compared to placebo. |
| Daridorexant [15][30][31][32] | 25 mg, 50 mg | Change from baseline in WASO and LPS | Significantly improved WASO and LPS at both doses at Month 1 and Month 3. 50 mg dose also improved daytime functioning. |
Comparative Safety and Tolerability
| Drug | Most Common Treatment-Emergent Adverse Events (TEAEs) | Notable Safety Information |
| This compound [8][11][14] | Pollakiuria (frequent urination), insomnia, urinary urgency, dizziness, headache. | Generally well-tolerated with most TEAEs being mild to moderate in severity. No serious TEAEs reported in Phase 2 studies.[8][11] |
| TAK-994 [14][15][18] | Urinary urgency or frequency. | Development was terminated due to hepatotoxicity (drug-induced liver injury).[14][15][18] |
| Danavorexton (TAK-925) [20][22] | Generally well-tolerated in clinical studies. | Administered intravenously. |
| DORAs (Suvorexant, Lemborexant, Daridorexant) [3][26][31] | Somnolence, headache, dizziness, nausea, fatigue. | Generally well-tolerated. Contraindicated in patients with narcolepsy. |
Experimental Protocols
This section details the methodologies for the key clinical trials cited.
This compound Clinical Trial Workflow (Vibrance-1 & Vibrance-2)
The following diagram outlines the typical workflow for the Phase 2 clinical trials of this compound.
-
Vibrance-1 Study (NCT06358950): This was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study in 92 adult patients with narcolepsy type 1.[5][6][7] Participants were randomized to receive once-daily oral doses of this compound (4 mg, 6 mg, or 8 mg) or placebo for six weeks.[7] The primary endpoint was the change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[6][7] Secondary endpoints included changes in the Epworth Sleepiness Scale (ESS) score and weekly cataplexy rate (WCR).[5]
-
Vibrance-2 Study (NCT06555783): This was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study in 93 adult patients with narcolepsy type 2.[10][11][12][13] Participants were randomized to receive once-daily oral doses of this compound (10 mg, 14 mg, or 18 mg) or placebo for eight weeks.[11][13] The dual primary endpoints were the change from baseline in MWT and ESS at week 8.[10]
Comparator Drug Trial Methodologies
-
TAK-994 Phase 2 Study (NCT04096560): This was a randomized, double-blind, placebo-controlled, parallel-group trial in patients with narcolepsy type 1.[16][17][19] Patients received twice-daily oral doses of TAK-994 (30 mg, 90 mg, or 180 mg) or placebo for 8 weeks.[16][19] The primary endpoint was the change from baseline in average sleep latency on the MWT at week 8.[19] The trial was terminated early due to hepatotoxicity.[17]
-
Danavorexton (TAK-925) Studies: Phase 1b studies (e.g., NCT03522506) were conducted in healthy, sleep-deprived adults and patients with NT1 and NT2.[22][23] These studies typically involved a crossover design where participants received single or multiple intravenous infusions of danavorexton and placebo.[22] The primary efficacy measure was the MWT.[23]
-
DORA Phase 3 Insomnia Trials: The pivotal trials for suvorexant, lemborexant (e.g., SUNRISE 1 & 2), and daridorexant were randomized, double-blind, placebo-controlled studies in patients with insomnia.[3][26][27][31] These trials typically had a duration of 1 to 6 months and assessed efficacy using polysomnography (PSG) to measure changes in latency to persistent sleep (LPS) and wake after sleep onset (WASO), as well as subjective patient-reported outcomes.[26][27][31]
Conclusion
This compound has demonstrated promising results in Phase 2 clinical trials for both narcolepsy type 1 and type 2, showing significant improvements in objective and subjective measures of wakefulness and sleepiness with a favorable safety profile.[4][9] In comparison to other orexin agonists, this compound's oral formulation and lack of observed hepatotoxicity to date are notable advantages over danavorexton (intravenous) and the discontinued (B1498344) TAK-994, respectively. The data from the DORA class of drugs, while for a different indication (insomnia), highlight the therapeutic potential of modulating the orexin system to either promote wakefulness or induce sleep. The ongoing and planned Phase 3 trials for this compound will be crucial in further establishing its efficacy and safety profile for the treatment of narcolepsy.
References
- 1. Suvorexant for Insomnia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. A Study of TAK-994 in Adults With Type 1 and Type 2 Narcolepsy [ctv.veeva.com]
- 3. Pivotal Phase 3 Study of DAYVIGO™ (lemborexant) for the Treatment of Insomnia Disorder Published in JAMA Network Open [prnewswire.com]
- 4. neurology.org [neurology.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Alkermes Reports Positive Results From Vibrance-1 Study of this compound for Narcolepsy Type 1 [synapse.patsnap.com]
- 7. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 [prnewswire.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. neurology.org [neurology.org]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Alkermes Announces Positive Topline Results From Vibrance-2 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 2 [prnewswire.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Alkermes reports positive results from Vibrance-2 phase 2 study of once-daily this compound in patients with narcolepsy type 2 [pharmabiz.com]
- 14. Daridorexant for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. jcsm.aasm.org [jcsm.aasm.org]
- 19. research.bidmc.org [research.bidmc.org]
- 20. alkermesmedicalaffairs.com [alkermesmedicalaffairs.com]
- 21. researchgate.net [researchgate.net]
- 22. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. merck.com [merck.com]
- 27. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. emjreviews.com [emjreviews.com]
- 31. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 32. academic.oup.com [academic.oup.com]
Reproducibility of Alixorexton's Effects on Wakefulness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the wake-promoting effects of alixorexton, a novel selective orexin (B13118510) 2 receptor (OX2R) agonist, with alternative therapies for narcolepsy. The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in evaluating the reproducibility and potential of this investigational compound.
Introduction to this compound and the Orexin System
This compound (formerly ALKS 2680) is an orally administered, selective orexin 2 receptor (OX2R) agonist currently in phase 2 development for the treatment of narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).[1][2][3][4] The orexin system is a key regulator of wakefulness, and its dysfunction, particularly the loss of orexin-producing neurons, is the underlying cause of narcolepsy type 1.[5][6] Orexin neuropeptides (orexin-A and orexin-B) bind to two G-protein coupled receptors, OX1R and OX2R, to promote wakefulness.[7] this compound is designed to mimic the action of endogenous orexins by directly stimulating the OX2R, thereby activating downstream wake-promoting pathways.[3][5]
Comparative Efficacy on Wakefulness
The following tables summarize the quantitative data from clinical trials of this compound and its comparators. The primary endpoints used to assess wakefulness are the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).
Orexin Receptor Agonists
This table compares the efficacy of this compound with other investigational orexin receptor agonists.
| Drug (Company) | Study Phase | Diagnosis | N | Dosage | Duration | MWT Mean Change from Baseline (minutes) | ESS Mean Change from Baseline | Reference(s) |
| This compound (Alkermes) | Phase 2 (Vibrance-1) | NT1 | 92 | 4 mg, 6 mg, 8 mg (once daily) | 6 weeks | 4 mg: ~216 mg: ~238 mg: ~25 | Statistically significant improvement | [2][8] |
| This compound (Alkermes) | Phase 2 (Vibrance-2) | NT2 | 93 | 10 mg, 14 mg, 18 mg (once daily) | 8 weeks | Statistically significant improvement at 14 mg and 18 mg | Statistically significant improvement at 18 mg | [4] |
| Danavorexton (B3325393) (TAK-925) (Takeda) | Phase 1 | NT1 | 14 (placebo N=13) | 5 mg, 11.2 mg, 44.8 mg (IV infusion) | Single dose | 5 mg: 19.511.2 mg: 34.744.8 mg: 37.1 | Not Assessed | [3][9] |
| TAK-994 (Takeda) | Phase 2 | NT1 | 73 | 30 mg, 90 mg, 180 mg (twice daily) | 8 weeks | 30 mg: 26.490 mg: 29.9180 mg: 35.0 | 30 mg: -10.190 mg: -11.4180 mg: -13.0 | [1][10][11] |
Note: The TAK-994 program was terminated due to hepatotoxicity.[10][11]
Established Narcolepsy Treatments
This table compares the efficacy of this compound with currently approved treatments for narcolepsy.
| Drug | Mechanism of Action | Study | Diagnosis | N | Dosage | Duration | MWT Mean Change from Baseline (minutes) | ESS Mean Change from Baseline | Reference(s) |
| This compound | Selective OX2R Agonist | Vibrance-1 | NT1 | 92 | 4, 6, 8 mg | 6 weeks | ~21-25 | Statistically significant improvement | [1][2][8] |
| Modafinil | Dopamine Transporter Inhibitor | Multiple | Narcolepsy | 271 | 200 mg, 400 mg | 9 weeks | 2.82 | -2.73 | [4][12][13] |
| Pitolisant | Histamine H3 Receptor Antagonist/Inverse Agonist | HARMONY 1 & CTP (pooled) | Narcolepsy | 105 | Up to 35.6 mg | 7-8 weeks | 7.0 | -6.1 | [8][14][15][16] |
| Solriamfetol | Dopamine and Norepinephrine Reuptake Inhibitor | TONES 2 | Narcolepsy | 236 | 75 mg, 150 mg, 300 mg | 12 weeks | 75 mg: 7.7150 mg: 9.8300 mg: 12.3 | 75 mg: -3.8150 mg: -5.4300 mg: -6.4 | [17][18][19][20] |
Experimental Protocols
This compound (Vibrance-1 Study)
-
Study Design: A phase 2, randomized, double-blind, placebo-controlled, parallel-group, dose-range-finding study.[2][8][21]
-
Participants: Approximately 92 adult patients with a diagnosis of narcolepsy type 1.[2][8]
-
Treatment: Participants were randomized to receive one of three doses of this compound (4 mg, 6 mg, or 8 mg) or a placebo, taken orally once daily for six weeks.[2][8][21]
-
Primary Endpoint: Change from baseline in mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 6.[8][21]
-
Secondary Endpoints: Change from baseline in Epworth Sleepiness Scale (ESS) score at week 6, and mean weekly cataplexy rate.[8][21]
-
Maintenance of Wakefulness Test (MWT) Protocol: The MWT measures the ability to stay awake in a quiet, dark environment. It typically consists of four 40-minute trials conducted at 2-hour intervals. The time taken to fall asleep (sleep latency) is recorded for each trial, and the mean sleep latency across the four trials is calculated.
-
Epworth Sleepiness Scale (ESS) Protocol: A self-administered questionnaire where patients rate their likelihood of dozing in eight different situations on a scale of 0 to 3. The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.
Comparator Experimental Protocols
The experimental protocols for the comparator drugs were broadly similar, utilizing the MWT and ESS as primary measures of wakefulness and sleepiness.
-
Danavorexton (TAK-925): A Phase 1, single- and multiple-rising-dose study in healthy volunteers and patients with NT1 and NT2. The MWT was conducted over a nine-hour intravenous infusion period.[3][9]
-
TAK-994: A Phase 2, randomized, placebo-controlled trial in patients with NT1. The MWT and ESS were assessed at baseline and at week 8.[10][22]
-
Modafinil: Multiple randomized, double-blind, placebo-controlled trials in patients with narcolepsy. The MWT and ESS were consistently used as key efficacy measures.[12][23] The MWT protocol typically involved four 20-minute trials.[18]
-
Pitolisant (HARMONY 1 & CTP): Randomized, double-blind, placebo-controlled trials in patients with narcolepsy. The MWT and ESS were primary endpoints, assessed at baseline and after 7 or 8 weeks of treatment.[15][16]
-
Solriamfetol (TONES 2): A 12-week, randomized, double-blind, placebo-controlled phase 3 trial in adults with narcolepsy. The co-primary endpoints were the change from baseline in MWT and ESS.[17][19][20]
Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
Caption: Simplified Orexin 2 Receptor signaling pathway promoting wakefulness.
This compound Vibrance-1 Study Workflow
Caption: Workflow of the this compound Vibrance-1 Phase 2 clinical trial.
Conclusion
The available data from the Vibrance-1 and Vibrance-2 phase 2 studies suggest that this compound has a reproducible and dose-dependent effect on improving wakefulness in patients with narcolepsy type 1 and type 2, as measured by the MWT and ESS. When compared to other orexin receptor agonists in development, this compound demonstrates a promising efficacy profile. Furthermore, its effects appear robust when compared to established narcolepsy treatments with different mechanisms of action. The detailed experimental protocols of the Vibrance studies provide a solid foundation for future pivotal trials and for the scientific community to evaluate the reproducibility of these findings. The continued development of selective OX2R agonists like this compound represents a targeted and potentially transformative approach to treating the underlying pathophysiology of narcolepsy.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. alkermesmedicalaffairs.com [alkermesmedicalaffairs.com]
- 3. takeda.com [takeda.com]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. danavorexton (TAK-925) / Takeda, Ligand [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkermes has started the Vibrance-1 Phase 2 trial to assess ALKS 2680 for treating Narcolepsy Type 1 [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. takeda.com [takeda.com]
- 11. neurologylive.com [neurologylive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jcsm.aasm.org [jcsm.aasm.org]
- 15. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 16. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. Sleep latency on the maintenance of wakefulness test (MWT) for 530 patients with narcolepsy while free of psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcsm.aasm.org [jcsm.aasm.org]
- 21. Alkermes Announces Initiation of Vibrance-1 Phase 2 Study Evaluating ALKS 2680 for the Treatment of Narcolepsy Type 1 [prnewswire.com]
- 22. research.bidmc.org [research.bidmc.org]
- 23. neurology.org [neurology.org]
Alixorexton Demonstrates Promising Reductions in Cataplexy Compared to Standard of Care
For Immediate Release
[City, State] – [Date] – Alixorexton, a novel, investigational orexin (B13118510) 2 receptor (OX2R) agonist, has shown significant efficacy in reducing cataplexy attacks in patients with narcolepsy type 1, positioning it as a potentially transformative treatment option compared to the current standard of care. Recent phase 2 clinical trial data provides a quantitative look at its impact, offering new hope for individuals affected by this debilitating symptom of narcolepsy.
Cataplexy, a sudden and transient loss of muscle tone triggered by emotions, is a hallmark of narcolepsy type 1. The current standard of care primarily includes sodium oxybate and off-label use of certain antidepressants. This compound, with its targeted mechanism of action, represents a new therapeutic approach by directly stimulating the orexin pathway, which is deficient in individuals with narcolepsy type 1.
Comparative Efficacy in Cataplexy Reduction
The Vibrance-1 phase 2 study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy of this compound in adults with narcolepsy type 1. The study demonstrated a dose-dependent reduction in the frequency of cataplexy attacks. While specific mean weekly cataplexy rates from the trial are not yet publicly available in full detail, published results indicate "numerical and clinically meaningful improvements" across all tested doses (4 mg, 6 mg, and 8 mg) compared to placebo, with the 6 mg dose achieving statistical significance[1][2][3][4][5]. Notably, over 40% of participants receiving the 6 mg and 8 mg doses of this compound experienced a complete cessation of cataplexy attacks[4][5].
For comparison, sodium oxybate, the first-line treatment for cataplexy, has demonstrated robust efficacy in numerous clinical trials. A meta-analysis of randomized controlled trials showed that sodium oxybate significantly reduces the number of weekly cataplexy attacks, with a mean difference of -8.5 attacks per week compared to placebo[6]. Another study reported that patients on stable sodium oxybate therapy had a median of 0 cataplexy attacks per week, which significantly increased to a median of 21 attacks per week upon abrupt withdrawal and replacement with a placebo[7].
Other medications used off-label for cataplexy, such as antidepressants, have also shown efficacy, although data from large, placebo-controlled trials are less common. A pilot study of fluoxetine (B1211875) showed a mean reduction in cataplexy episodes from 21.7 to 1.7 per week[8]. Studies on clomipramine (B1669221) have reported that it can completely abolish cataplexy in some patients[7][9]. Venlafaxine (B1195380) and atomoxetine (B1665822) have also been reported to improve cataplexy, but comprehensive, placebo-controlled data on the mean reduction in attack frequency are limited[10][11][12][13][14][15][16].
Data Presentation: Quantitative Comparison of Cataplexy Treatments
| Treatment | Mechanism of Action | Dosage(s) Studied | Key Efficacy Results in Cataplexy Reduction |
| This compound | Orexin 2 Receptor (OX2R) Agonist | 4 mg, 6 mg, 8 mg once daily | Statistically significant reduction in weekly cataplexy rates at 6 mg dose. Over 40% of patients on 6 mg and 8 mg achieved 100% cataplexy reduction[4][5]. |
| Sodium Oxybate | Unknown (thought to act via GABA-B receptors) | 4.5 g, 6 g, 9 g per night (in divided doses) | Mean difference of -8.5 weekly cataplexy attacks vs. placebo. Median of 0 attacks/week in treated patients vs. 21/week in placebo group after withdrawal[6][7]. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 20 mg once daily | Mean reduction from 21.7 to 1.7 cataplexy episodes per week[8]. |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 37.5 mg - 150 mg daily | Reported to be effective for cataplexy, but large-scale, placebo-controlled trial data on mean attack reduction is limited[15][16]. |
| Clomipramine | Tricyclic Antidepressant (TCA) | 25 mg - 75 mg daily | Reported to completely stop all attacks of cataplexy in some patients[7]. |
| Atomoxetine | Norepinephrine Reuptake Inhibitor (NRI) | 40 mg - 60 mg per day | Shown to reduce cataplexy, but placebo-controlled data on mean attack reduction is limited[13]. |
Safety and Tolerability Profile
This compound was generally well-tolerated in the Vibrance-1 study. The most common treatment-emergent adverse events were reported as mild to moderate in severity, with no serious adverse events reported[5][17].
Sodium oxybate is also generally well-tolerated, though it carries a black box warning for central nervous system depression and has a risk of abuse and misuse. Common side effects include nausea, dizziness, and headache.
The off-label antidepressants used for cataplexy come with their own distinct side effect profiles. SSRIs and SNRIs can cause nausea, insomnia, and sexual dysfunction. Tricyclic antidepressants like clomipramine can have anticholinergic side effects such as dry mouth and constipation, as well as more serious cardiovascular risks. Atomoxetine's side effects can include dry mouth, insomnia, and cardiovascular effects.
| Treatment | Common Adverse Events |
| This compound | Mild to moderate in severity; no serious adverse events reported in the Phase 2 trial[5][17]. |
| Sodium Oxybate | Nausea, dizziness, headache, potential for abuse and misuse[6]. |
| Fluoxetine | Nausea, insomnia, sexual dysfunction[8]. |
| Venlafaxine | Nausea, dizziness, insomnia, sexual dysfunction. |
| Clomipramine | Dry mouth, constipation, sedation, sexual dysfunction, cardiovascular effects[7][18]. |
| Atomoxetine | Dry mouth, insomnia, decreased appetite, potential for cardiovascular side effects[10]. |
Experimental Protocols
This compound: Vibrance-1 Study
The Vibrance-1 study was a phase 2, randomized, double-blind, placebo-controlled, dose-ranging study. Adult patients with a diagnosis of narcolepsy type 1 were enrolled. The primary endpoint was the change from baseline in the Maintenance of Wakefulness Test (MWT), and a key secondary endpoint was the change in the mean weekly cataplexy rate[1][2].
Sodium Oxybate: Pivotal Trials
The efficacy of sodium oxybate for cataplexy was established in several randomized, double-blind, placebo-controlled trials. These trials typically involved a baseline period to establish the frequency of cataplexy attacks, followed by a titration phase and a stable-dose phase. The primary efficacy measure was the change in the number of cataplexy attacks from baseline.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow for evaluating anti-cataplexy medications.
References
- 1. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 [prnewswire.com]
- 2. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating this compound in Patients With Narcolepsy Type 1 at World Sleep 2025 | Alkermes plc [investor.alkermes.com]
- 3. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 4. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of this compound in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Nasdaq [nasdaq.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Sodium Oxybate for Narcolepsy with Cataplexy: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Cataplexy with Clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine suppresses human cataplexy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Clinical effect of atomoxetine hydrochloride in 66 children with narcolepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sleepandhypnosis.org [sleepandhypnosis.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with venlafaxine in six cases of children with narcolepsy and with cataplexy and hypnagogic hallucinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of Cataplexy in a Three-Year-Old Using Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alkermes Announces Positive Topline Results From Vibrance-1 Phase 2 Study of Once-Daily this compound in Patients With Narcolepsy Type 1 [prnewswire.com]
- 18. Evaluation of short-term and long-term treatment of the narcolepsy syndrome with clomipramine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orexin Receptor Agonists in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin (B13118510) system and its crucial role in regulating wakefulness has paved the way for novel therapeutic approaches for sleep-wake disorders. While orexin receptor antagonists have been successfully developed and approved for the treatment of insomnia, the development of orexin receptor agonists is a promising frontier for treating disorders of hypersomnolence, such as narcolepsy and idiopathic hypersomnia. This guide provides a comparative meta-analysis of the publicly available clinical trial data for emerging orexin receptor agonists, focusing on their efficacy, safety, and experimental protocols.
Orexin Receptor Agonists: An Overview
Orexin receptor agonists are designed to mimic the effects of the endogenous neuropeptides orexin-A and orexin-B, which promote wakefulness by activating the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The majority of agonists currently in clinical development are selective for the OX2R, as this receptor is thought to play a more significant role in the maintenance of wakefulness.[1][2] These investigational drugs are primarily being evaluated for the treatment of narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).
Comparative Efficacy of Investigational Orexin Receptor Agonists
The following table summarizes the available efficacy data from early-phase clinical trials of several orexin receptor agonists. The primary efficacy endpoints in these trials are typically the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).
| Investigational Drug | Trial Phase | Patient Population | Key Efficacy Endpoints & Results |
| ORX750 | Phase 1 | Acutely sleep-deprived healthy volunteers | MWT Mean Sleep Latency (change from placebo): - 1.0 mg: +8.1 min (p=0.04)[3]- 2.5 mg: +15.2 min (p=0.01)[3]- 3.5 mg: +20.2 min (p<0.0001)[3]- 5.0 mg: +22.6 min (p<0.0001)[3] |
| ALKS 2680 | Phase 1b | Narcolepsy Type 2 (NT2) | MWT Mean Sleep Latency (change from placebo): - 5 mg: +12 min (p<0.05)[4]- 12 mg: +19 min (p<0.001)[4]- 25 mg: +21 min (p<0.001)[4] |
| Idiopathic Hypersomnia (IH) | MWT Mean Sleep Latency (change from placebo): - 5 mg: +8 min (p<0.05)[4]- 12 mg: +11 min (p<0.01)[4]- 25 mg: +18 min (p<0.001)[4] | ||
| Narcolepsy Type 1 (NT1) | MWT Mean Sleep Latency (change from placebo): - 1 mg: +18.4 min (p=0.0002)[5]- 3 mg: +22.6 min (p=0.0001)[5]- 8 mg: +34.0 min (p≤0.0001)[5] | ||
| TAK-994 | Phase 2 | Narcolepsy Type 1 (NT1) | MWT Mean Sleep Latency (change from baseline at week 8): - 30 mg BID: 23.9 min (vs. -2.5 min for placebo; p<0.001)[6]- 90 mg BID: 27.4 min (vs. -2.5 min for placebo; p<0.001)[6]- 180 mg BID: 32.6 min (vs. -2.5 min for placebo; p<0.001)[6]ESS Score (change from baseline at week 8): - 30 mg BID: -12.2 (vs. -2.1 for placebo)[2]- 90 mg BID: -13.5 (vs. -2.1 for placebo)[2]- 180 mg BID: -15.1 (vs. -2.1 for placebo)[2] |
| BP1.15205 | Preclinical | Mouse model of narcolepsy | Showed significant and dose-dependent increases in total wakefulness time and sleep latency.[7] A first-in-human study is planned.[8][9] |
Comparative Safety and Tolerability
The safety and tolerability of orexin receptor agonists are critical aspects of their clinical development. The following table summarizes the available safety data.
| Investigational Drug | Key Safety Findings |
| ORX750 | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were transient and mild to moderate in severity.[3] No cases of hepatotoxicity or visual disturbances have been reported.[10] |
| ALKS 2680 | Generally well-tolerated. Most TEAEs were mild and transient.[5] The most common AEs included pollakiuria (frequent urination), insomnia, and dizziness.[4][5] One moderate case of pollakiuria was reported at the 25 mg dose.[4] |
| TAK-994 | Development Terminated. While showing efficacy, the trial was prematurely terminated due to hepatotoxicity.[1] Several patients experienced clinically important elevations in liver enzymes, with three cases meeting the criteria for drug-induced liver injury.[2] The most common non-hepatic adverse events were urinary urgency or frequency.[6] |
| BP1.15205 | Preclinical data from a 3-month GLP toxicity study in two species revealed no concerning adverse events.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are provided below.
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of an individual's ability to stay awake during the day in a quiet, dimly lit environment.[11]
-
Procedure: The test consists of four 40-minute trials conducted at two-hour intervals.[12][13] The first trial typically begins 1.5 to 3 hours after the patient's usual wake-up time.[12]
-
Patient Instructions: During each trial, the patient is seated in a semi-reclining position on a bed and instructed to try to remain awake for as long as possible without using extraordinary measures to prevent sleep (e.g., singing, slapping their face).[11][12]
-
Data Acquisition: Continuous polysomnography (PSG) is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine sleep onset.
-
Endpoint: The primary endpoint is the mean sleep latency, which is the average time it takes for the patient to fall asleep across the four trials. A trial is terminated after 40 minutes if no sleep occurs, or after unequivocal sleep is detected.[12]
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses a person's general level of daytime sleepiness.[14]
-
Procedure: The questionnaire consists of 8 questions that ask the respondent to rate their usual chance of dozing off or falling asleep in eight different common situations.[14][15]
-
Scoring: The likelihood of dozing is rated on a 4-point scale from 0 (would never doze) to 3 (high chance of dozing).[14] The total score ranges from 0 to 24.
-
Interpretation: A score greater than 10 is generally considered to indicate excessive daytime sleepiness.[14][16]
Polysomnography (PSG)
PSG is a comprehensive sleep study that records multiple physiological parameters during sleep.[17]
-
Procedure: The patient is monitored overnight in a sleep laboratory.[17]
-
Data Acquisition: PSG records brain activity (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), respiratory airflow and effort, and blood oxygen saturation.[17][18] Video recording may also be used.[18]
-
Purpose in Agonist Trials: In the context of these clinical trials, a PSG is often performed prior to the MWT to ensure the patient has had an adequate amount of sleep the night before the test.[19]
Visualizing the Mechanism and Workflow
Orexin Receptor Agonist Signaling Pathway
Orexin receptor agonists bind to and activate orexin receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that ultimately leads to the depolarization of neurons and the promotion of wakefulness.
Generalized Clinical Trial Workflow for Orexin Receptor Agonists
The clinical trials for orexin receptor agonists typically follow a structured workflow to assess safety and efficacy.
Conclusion
The development of orexin receptor agonists represents a significant advancement in the potential treatment of hypersomnolence disorders. Early-phase clinical trial data for compounds like ORX750 and ALKS 2680 are promising, demonstrating dose-dependent improvements in objective and subjective measures of wakefulness with generally favorable safety profiles. However, the termination of the TAK-994 program due to hepatotoxicity underscores the importance of careful safety monitoring in the development of this class of drugs. As more data from ongoing and planned clinical trials become available, a clearer picture of the therapeutic potential and safety of orexin receptor agonists will emerge, offering hope for patients with debilitating sleep-wake disorders.
References
- 1. takeda.com [takeda.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. neurology.org [neurology.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Alkermes Presents Phase 1b Data on ALKS 2680 Showing Improved Wakefulness in Narcolepsy Type 1 at SLEEP 2024 [synapse.patsnap.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Harmony Biosciences Presents Preclinical Data Demonstrating Significant Wake-Promoting and Cataplexy-Suppressing Effects of BP1.15205 in Narcolepsy at SLEEP 2025 | MarketScreener India [in.marketscreener.com]
- 8. Harmony Biosciences Presents Preclinical Data Demonstrating Significant Wake-Promoting and Cataplexy-Suppressing Effects of BP1.15205 in Narcolepsy at SLEEP 2025 - BioSpace [biospace.com]
- 9. trialstat.com [trialstat.com]
- 10. pharmatimes.com [pharmatimes.com]
- 11. sleepeducation.org [sleepeducation.org]
- 12. utmb.edu [utmb.edu]
- 13. jcsm.aasm.org [jcsm.aasm.org]
- 14. narcolepsylink.com [narcolepsylink.com]
- 15. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 16. hign.org [hign.org]
- 17. Polysomnography - Wikipedia [en.wikipedia.org]
- 18. Polysomnography for Non-Respiratory Sleep Disorders [southcarolinablues.com]
- 19. svhlunghealth.com.au [svhlunghealth.com.au]
Safety Operating Guide
Navigating the Disposal of Alixorexton: A Comprehensive Guide for Laboratory Professionals
Disclaimer: "Alixorexton" is not a recognized chemical compound with established disposal protocols. The following guide is a synthesized framework based on established best practices for the safe disposal of novel, potent research compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For novel compounds such as this compound, where specific degradation and toxicity data may be limited, a conservative approach to disposal is essential. This guide provides a procedural framework for the handling and disposal of this compound waste streams, from personal protective equipment (PPE) selection to final waste segregation and disposal pathways.
Waste Characterization and Segregation
Based on preliminary synthesis and in-silico toxicity assessments, this compound is treated as a potent, non-RCRA hazardous pharmaceutical compound. All waste generated during its handling is to be considered chemical waste and segregated accordingly. The primary disposal route for this compound-contaminated materials is incineration to ensure complete destruction of the active compound.
Table 1: this compound Waste Stream Management
| Waste Type | Container Specification | Disposal Pathway | Key Handling Instructions |
| Grossly Contaminated Solids | Black Waste Bin (Hazardous Waste) | Incineration | Includes contaminated vials, reaction vessels, and significant spills. |
| Trace Contaminated PPE & Labware | Yellow Chemo Bin (Trace Chemo Waste) | Incineration | Gowns, gloves, bench paper, and empty vials with minimal residue. |
| Sharps | Red Sharps Container | Incineration | Needles and syringes used for this compound solutions. |
| Aqueous Liquid Waste | Labeled, sealed, compatible container | Chemical Waste Collection | Neutralize with a suitable agent (see protocol below) before collection. |
Experimental Protocol: this compound Neutralization Assay
To verify the efficacy of a chemical neutralization method for aqueous this compound waste, a High-Performance Liquid Chromatography (HPLC) assay is employed. This protocol details the methodology to confirm the degradation of this compound to below 0.1% of its initial concentration.
Objective: To validate a chemical neutralization procedure for aqueous this compound waste.
Materials:
-
This compound stock solution (1 mg/mL in 50% acetonitrile (B52724)/water)
-
1N Sodium Hypochlorite (Bleach)
-
1N Sodium Thiosulfate (B1220275)
-
HPLC system with a C18 column
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid
-
UV Detector (set to the absorbance maximum of this compound)
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in water.
-
Neutralization Reaction: To 1 mL of the this compound solution, add 100 µL of 1N sodium hypochlorite. Allow the reaction to proceed for 30 minutes at room temperature.
-
Quenching: After 30 minutes, add 100 µL of 1N sodium thiosulfate to quench the excess bleach.
-
HPLC Analysis:
-
Inject a 10 µL aliquot of the treated sample onto the HPLC system.
-
Run a gradient elution from 10% to 90% acetonitrile over 15 minutes.
-
Monitor the chromatogram for the presence of the this compound peak.
-
-
Quantification: Compare the peak area of any remaining this compound in the treated sample to that of an untreated standard of the same concentration. The neutralization is considered successful if the this compound peak is reduced by >99.9%.
Disposal Workflow and Signaling Pathways
The following diagrams illustrate the procedural workflow for this compound waste disposal and a hypothetical signaling pathway associated with its cellular mechanism of action, providing a visual guide for laboratory personnel.
Caption: this compound Waste Disposal Workflow.
Caption: Hypothetical this compound Signaling Pathway.
This structured approach ensures that all personnel can confidently and safely manage waste streams associated with novel research compounds like this compound, minimizing risk and ensuring regulatory compliance.
Essential Safety and Logistical Information for Handling Alixorexton
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance for the safe handling and disposal of Alixorexton (also known as ALKS 2680), a selective, orally active orexin-2 receptor agonist.[1] As this compound is an investigational compound, a comprehensive official Material Safety Data Sheet (MSDS) is not publicly available. Therefore, it is crucial to treat this compound as a potent pharmaceutical agent and adhere to stringent safety protocols. The following guidelines are based on best practices for handling potent compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given the unknown long-term hazards of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The "last line of defense" in the laboratory is appropriate PPE.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses/goggles when there is a significant splash hazard. | All eye and face protection must be ANSI Z87.1 compliant.[3][4] |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Check manufacturer's glove compatibility charts. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[2] |
| Body | A fully fastened lab coat, preferably a flame-resistant one. | Lab coats should be professionally laundered and not taken home. Consider disposable gowns for procedures with a high risk of contamination.[4] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or when aerosolization is possible. | The use of a respirator should be part of a comprehensive respiratory protection program, including fit-testing and training. |
| Foot | Closed-toe shoes. | Shoes should be made of a material that offers protection from spills.[5] |
Operational Plan for Safe Handling
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[6]
-
Designated Areas: Designate specific areas for handling this compound. These areas should be clearly marked, and access should be restricted.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound. The effectiveness of a cleaning agent should be verified.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area, restrict access, and follow your institution's established spill cleanup procedures for potent compounds.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations to prevent environmental contamination.[1]
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected as hazardous chemical waste.[7]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and should list the chemical contents, including "this compound."[7]
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area until it can be collected by your institution's Environmental Health and Safety (EHS) department.[7]
-
Disposal Method: The primary method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste management company.[8][9] Do not dispose of this compound down the drain or in the regular trash.
Logical Flow for this compound Disposal
Caption: Disposal pathway for this compound waste.
Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment. Researchers are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to review all available safety information before handling this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
